molecular formula C6H7NO B2455968 5-Cyclopropyl-1,3-oxazole CAS No. 121432-11-9

5-Cyclopropyl-1,3-oxazole

Cat. No.: B2455968
CAS No.: 121432-11-9
M. Wt: 109.128
InChI Key: MDZXBEAWTHINOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-1,3-oxazole (CAS 121432-11-9) is a chemical compound with the molecular formula C6H7NO and a molecular weight of 109.13 g/mol. It features a 1,3-oxazole ring, a privileged scaffold in medicinal chemistry, substituted with a cyclopropyl group . This structure makes it a versatile and valuable building block for the design and synthesis of novel chemical entities in drug discovery research. The 1,3-oxazole core is a key structural motif found in a wide range of biologically active compounds and drugs, known for its ability to readily bind with various enzymes and receptors in biological systems . The incorporation of the cyclopropyl ring is a established strategy in medicinal chemistry to enhance the properties of potential drug candidates, as this fragment can improve metabolic stability, lipophilicity, and receptor selectivity . Specifically, 1,3-oxazole derivatives bearing a cyclopropyl group have demonstrated significant promise in anticancer research. They have been identified as key intermediates in the synthesis of potent 1,3-oxazole sulfonamide compounds that inhibit tubulin polymerization, a mechanism that effectively disrupts microtubule function in cells and leads to cancer cell growth inhibition . These compounds have shown high specificity against leukemia cell lines in the NCI-60 human tumor cell line screen, with growth inhibitory (GI50) values reaching the nanomolar range . Beyond oncology, oxazole derivatives exhibit a broad spectrum of biological activities, including potent antimicrobial effects against various bacterial strains such as E. coli, highlighting their utility as a scaffold for developing new anti-infective agents . 5-Cyclopropyl-1,3-oxazole serves as a critical precursor for researchers exploring these and other therapeutic areas. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopropyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-2-5(1)6-3-7-4-8-6/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZXBEAWTHINOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121432-11-9
Record name 5-cyclopropyl-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Ascendant Role of the Cyclopropyl-Oxazole Moiety: A Deep Dive into Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of the cyclopropyl ring and the oxazole nucleus has given rise to a privileged structural motif in modern medicinal chemistry. This in-depth technical guide explores the intricate structure-activity relationships (SAR) of cyclopropyl-oxazole derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. By dissecting the nuanced interplay between chemical structure and biological function, this guide illuminates the path toward the rational design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. We will delve into key synthetic strategies, analyze SAR trends across various therapeutic areas including oncology and infectious diseases, and provide detailed experimental protocols to empower researchers in this exciting field.

Introduction: The Strategic Alliance of Two Potent Pharmacophores

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Its planarity and ability to participate in hydrogen bonding and other non-covalent interactions make it an effective scaffold for molecular recognition at biological targets.[4]

Complementing the oxazole's versatility is the cyclopropyl group, the smallest carbocycle. Far from being a mere saturated appendage, the cyclopropyl ring possesses unique electronic and conformational properties. Its strained three-membered ring imparts a high degree of s-character to its C-C bonds, leading to properties that mimic those of a double bond.[5] In drug design, the incorporation of a cyclopropyl moiety can confer several advantages, including enhanced metabolic stability, increased potency, improved membrane permeability, and a favorable conformational rigidity that can lock a molecule into its bioactive conformation.

The fusion of these two pharmacophores into the cyclopropyl-oxazole core has proven to be a highly fruitful strategy in the quest for novel therapeutic agents. This guide will systematically explore the SAR of this promising scaffold.

Synthetic Strategies for Accessing the Cyclopropyl-Oxazole Core

The successful exploration of SAR is predicated on the efficient and versatile synthesis of analog libraries. Several established methods for oxazole synthesis can be adapted for the construction of cyclopropyl-oxazole derivatives.

The Robinson-Gabriel Synthesis and its Adaptations

A classic and robust method for oxazole formation is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone.[6][7] This method is particularly amenable to the synthesis of 2,5-disubstituted oxazoles where one of the substituents is a cyclopropyl group.

reagents Cyclopropylcarbonyl chloride intermediate2 α-Acylamino ketone reagents->intermediate2 Acylation intermediate1 α-Amino ketone intermediate1->intermediate2 cyclodehydration Cyclodehydration (e.g., H2SO4, POCl3) intermediate2->cyclodehydration product 2-Cyclopropyl-oxazole cyclodehydration->product

Caption: General workflow for the Robinson-Gabriel synthesis of 2-cyclopropyl-oxazoles.

Experimental Protocol: Synthesis of a 2-Cyclopropyl-5-aryloxazole via Robinson-Gabriel Cyclization [8]

  • Acylation of the α-Amino Ketone: To a solution of the α-amino ketone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (2.2 eq) at 0 °C. Stir for 10 minutes, then add cyclopropanecarbonyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification of the α-Acylamino Ketone: Upon completion (monitored by TLC), wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the α-acylamino ketone intermediate.

  • Cyclodehydration: To the purified α-acylamino ketone (1.0 eq), add an excess of a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride. Heat the mixture at a temperature ranging from 60 °C to reflux for 2-6 hours.

  • Final Work-up and Purification: Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude oxazole by flash column chromatography to yield the final product.

The Van Leusen Reaction for 5-Substituted Oxazoles

The Van Leusen reaction provides an efficient route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[9][10][11] This method is particularly useful for synthesizing oxazoles with a substituent at the 5-position, which can be a cyclopropyl group if a cyclopropyl aldehyde is used as the starting material.

aldehyde Aldehyde (R-CHO) base Base (e.g., K2CO3) aldehyde->base tosmic TosMIC tosmic->base intermediate Oxazoline intermediate base->intermediate [3+2] Cycloaddition product 5-Substituted oxazole intermediate->product Elimination of Tos-H

Caption: The Van Leusen reaction for the synthesis of 5-substituted oxazoles.

Structure-Activity Relationship (SAR) of Cyclopropyl-Oxazoles

The biological activity of cyclopropyl-oxazole derivatives can be finely tuned by modifying the substitution pattern on both the cyclopropyl and oxazole rings, as well as the nature of the linker connecting the oxazole to other pharmacophoric elements.

Anticancer Activity: Targeting Tubulin Polymerization

A notable example of cyclopropyl-oxazoles with potent anticancer activity is a series of 1,3-oxazole sulfonamides that act as tubulin polymerization inhibitors.[8] These compounds induce apoptosis in cancer cells by disrupting the dynamics of microtubules, a critical component of the cytoskeleton.[1][12]

Core Scaffold and Key Interaction Points:

The general structure consists of a 2-cyclopropyl-5-phenyloxazole core with a sulfonamide group attached to the phenyl ring. The SAR studies reveal several key insights:

  • The 2-Cyclopropyl Group: The presence of the cyclopropyl group at the 2-position of the oxazole is crucial for potent activity. Its small size and unique electronic properties are thought to contribute to favorable interactions within the colchicine binding site of tubulin.

  • The 5-Phenyl Ring: This aromatic ring serves as a scaffold for the sulfonamide group and its orientation is important for activity.

  • The Sulfonamide Linker: The sulfonamide moiety is a key pharmacophoric element, likely involved in hydrogen bonding interactions with the target protein.

  • The Terminal Aniline Ring: The nature and substitution pattern of the terminal aniline ring have a profound impact on potency.

SAR of the Terminal Aniline Ring in Cyclopropyl-Oxazole Sulfonamides: [8]

CompoundR Group on AnilineGrowth Inhibition (%)GI50 (µM)
1 4-F780.85
2 3,4-di-F850.42
3 2,4-di-F820.51
4 3-Cl, 4-F920.18
5 3-Cl, 4-Br950.11
6 4-I751.2

Data synthesized from reference[8]. Growth inhibition is an average across a panel of cancer cell lines.

Key Takeaways from the SAR Table:

  • Halogenation is Favorable: The presence of halogens on the aniline ring generally enhances anticancer activity.

  • Positional Isomers Matter: The position of the halogens is critical. For instance, the 3,4-disubstitution pattern appears to be more favorable than the 2,4-disubstitution.

  • Combination of Halogens: A combination of different halogens, such as chloro and fluoro or chloro and bromo, leads to some of the most potent compounds in the series.

  • Size and Electronegativity: The interplay of size and electronegativity of the halogen substituents likely influences the binding affinity to the target.

cluster_SAR Structure-Activity Relationship scaffold 2-Cyclopropyl-5-phenyloxazole Core sulfonamide Sulfonamide Linker scaffold->sulfonamide Connects to tubulin Tubulin scaffold->tubulin Binding at Colchicine Site aniline Terminal Aniline Ring sulfonamide->aniline Links aniline->tubulin Key Interactions (Halogen Bonding, Hydrophobic)

Caption: Key structural elements and their role in the anticancer activity of cyclopropyl-oxazole sulfonamides.

Experimental Protocol: Tubulin Polymerization Assay [8]

  • Preparation of Reagents: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol). Prepare stock solutions of the test compounds in DMSO.

  • Assay Setup: In a 96-well plate, add the tubulin solution to each well. Then, add the test compounds at various concentrations (typically in a dose-response manner). Include a positive control (e.g., colchicine or paclitaxel) and a negative control (DMSO vehicle).

  • Initiation of Polymerization: Incubate the plate at 37 °C to initiate tubulin polymerization.

  • Data Acquisition: Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes) using a microplate reader. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Antibacterial Activity

The cyclopropyl-oxazole scaffold has also been explored for its potential as antibacterial agents. The rationale often involves mimicking the quinolone class of antibiotics, where a cyclopropyl group is a common feature.

While a systematic SAR study akin to the anticancer agents is less documented in publicly available literature, the general principles of antibacterial drug design can be applied. Key modifications would involve:

  • Position of the Cyclopropyl Group: Exploring the attachment of the cyclopropyl group at the 2-, 4-, or 5-position of the oxazole ring.

  • Substituents on the Oxazole Ring: Introducing various substituents at the remaining positions of the oxazole to modulate electronic properties and steric bulk.

  • Appending a Carboxylic Acid or Bioisostere: Mimicking the carboxylic acid group of quinolones, which is crucial for their interaction with DNA gyrase and topoisomerase IV.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Bacterial Inoculum: Culture the bacterial strain of interest (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium overnight. Dilute the overnight culture to a standardized concentration (e.g., 1 x 10^6 CFU/mL).

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth medium only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Future Perspectives and Conclusion

The cyclopropyl-oxazole scaffold represents a fertile ground for the discovery of new therapeutic agents. The unique combination of the oxazole's versatile chemistry and the cyclopropyl group's favorable physicochemical properties offers a powerful platform for drug design.

Future research in this area should focus on:

  • Systematic SAR Studies: Conducting more comprehensive SAR studies to elucidate the precise structural requirements for activity against a wider range of biological targets.

  • Exploration of Diverse Scaffolds: Moving beyond sulfonamides to explore other cyclopropyl-oxazole derivatives, such as carboxamides and other bioisosteric replacements.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms of action for different classes of cyclopropyl-oxazoles to enable more rational drug design.

  • Pharmacokinetic Optimization: Fine-tuning the pharmacokinetic properties of lead compounds to improve their drug-like characteristics.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ([Link])

  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. ([Link])

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ([Link])

  • Synthesis, SAR, and series evolution of novel oxadiazole-containing 5-lipoxygenase activating protein inhibitors: discovery of 2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl} - (https://pubmed.ncbi.nlm.nih.gov/25671290/)
  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][13][14]triazine-based VEGFR-2 kinase inhibitors. ([Link])

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. ([Link])

  • Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. ([Link])

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ([Link])

  • A comprehensive review on biological activities of oxazole derivatives. ([Link])

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ([Link])

  • Structure activity relationship of synthesized compounds - ResearchGate. ([Link])

  • Structure activity relationship (SAR) of spiro‐cyclopropyl oxindole–benzimidazoles. - ResearchGate. ([Link])

  • Synthesis, antibacterial, and molecular docking of some new tetrazole, oxazepine, and thiazolidine derivatives contacting with a - Chemical Review and Letters. ([Link])

  • Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Derivatives. ([Link])

  • Oxazole-Based Compounds As Anticancer Agents - Bentham Science Publisher. ([Link])

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - ResearchGate. ([Link])

  • 1,3‐Oxazoles as Anticancer Compounds - ChemistryViews. ([Link])

  • Van Leusen Oxazole Synthesis - Organic Chemistry Portal. ([Link])

  • Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity. ([Link])

  • Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer | Journal of the American Chemical Society. ([Link])

  • Synthesis, identification, and molecular docking of some new derivatives of ciprofloxacin drug with studying its biological acti - Chemical Review and Letters. ([Link])

  • Scheme.3. The Robinson-Gabriel synthesis for oxazole - ResearchGate. ([Link])

  • New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. ([Link])

  • Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives. ([Link])

  • Robinson–Gabriel synthesis - Wikipedia. ([Link])

  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal. ([Link])

  • Molecular docking analysis of oxazole compounds with the heme-binding protein from Porphyromonas gingivalis - PMC. ([Link])

  • Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition † - Sciforum. ([Link])

  • Van Leusen Reaction - Organic Chemistry Portal. ([Link])

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. ([Link])

  • 5-Iii) Sem 4 | PDF - Scribd. ([Link])

  • Design, synthesis, and antibacterial properties of dual-ligand inhibitors of acetyl-CoA carboxylase. ([Link])

  • Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. ([Link])

  • Synthesis and molecular docking studies of pyrazolo-oxazole derivatives as potential inhibitors of P. gingivalis heme-binding protein - Growing Science. ([Link])

  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. ([Link])

  • (PDF) Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ([Link])

  • Synthetic approaches for oxazole derivatives: A review. ([Link])

  • Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives. ([Link])

  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. ([Link])

  • Robinson-Gabriel synthesis of oxazoles | Organic Chemistry - YouTube. ([Link])

Sources

Technical Guide: Investigating 5-Cyclopropyl-1,3-oxazole Scaffolds in Kinase Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a technical framework for investigating 5-Cyclopropyl-1,3-oxazole as a scaffold for kinase inhibition. It is designed for medicinal chemists and pharmacologists moving a hit from initial screening to lead optimization.

Executive Summary: The Structural Argument

The 1,3-oxazole ring is a "privileged scaffold" in kinase inhibitor design, capable of functioning as a hydrogen bond acceptor (N3) and donor (C2-H, if unsubstituted) within the ATP-binding hinge region. The specific incorporation of a 5-cyclopropyl moiety addresses two critical failures in early drug discovery: metabolic instability and hydrophobic pocket under-filling .

Unlike flexible alkyl chains, the cyclopropyl group possesses significant


 character (the "banana bond" model), providing rigid vector orientation that can selectively occupy the hydrophobic gatekeeper regions (e.g., Gatekeeper residues in p38

or PIM-1) while resisting Cytochrome P450 oxidation better than isopropyl or ethyl analogs.

Chemical Synthesis: The Validated Access Route

To investigate this scaffold, a robust synthetic route is required. The Van Leusen Oxazole Synthesis is the most reliable method for accessing 5-substituted oxazoles with high regioselectivity.

Protocol 1: Synthesis of 5-Cyclopropyl-1,3-oxazole

Objective: Synthesize the core scaffold from commercially available precursors. Reaction Type: [3+2] Cycloaddition / Base-mediated cyclization.

Reagents:

  • Precursor A: Cyclopropanecarboxaldehyde (CAS: 1489-69-6)

  • Precursor B: p-Toluenesulfonylmethyl isocyanide (TosMIC) (CAS: 36635-61-7)

  • Base: Potassium Carbonate (

    
    ) or Potassium tert-butoxide (
    
    
    
    -BuOK)
  • Solvent: Methanol (MeOH) or DME (Dimethoxyethane)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve Cyclopropanecarboxaldehyde (1.0 eq) and TosMIC (1.1 eq) in anhydrous Methanol (0.5 M concentration).
    
  • Cyclization: Add

    
     (1.1 eq) in one portion. The reaction is exothermic; monitor internal temperature to maintain < 30°C.
    
  • Reflux: Heat the mixture to reflux (65°C) for 3–5 hours. Monitor consumption of aldehyde via TLC (Hexane:EtOAc 4:1).

  • Workup: Evaporate MeOH under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via silica gel flash chromatography. 5-substituted oxazoles typically elute earlier than 4-substituted isomers.
    

Mechanism of Action (Causality): The TosMIC reagent acts as a 1,3-dipole equivalent. The base deprotonates the methylene of TosMIC, which attacks the aldehyde carbonyl. Subsequent closure and elimination of the tosyl group (sulfinate) drives the aromatization to the oxazole.

Visualization: Synthetic Pathway

VanLeusenSynthesis Aldehyde Cyclopropane- carboxaldehyde Intermediate Betaine Intermediate Aldehyde->Intermediate + Base (K2CO3) TosMIC TosMIC (Isocyanide) TosMIC->Intermediate Elimination Sulfinate Elimination Intermediate->Elimination Cyclization Product 5-Cyclopropyl- 1,3-oxazole Elimination->Product - TsH

Figure 1: The Van Leusen synthesis pathway ensures regioselective formation of the 5-substituted oxazole core.

Biological Evaluation: Kinase Inhibition Profiling

Once synthesized, the scaffold must be evaluated for ATP-competitive inhibition. The following workflow utilizes a FRET-based or Luminescent assay (e.g., ADP-Glo) to determine potency (


).
Protocol 2: ADP-Glo Kinase Assay (Self-Validating)

Objective: Quantify the inhibition of kinase activity by measuring ADP production. Target Examples: PIM-1, VEGFR2, or p38 MAP Kinase (known targets for oxazole-based leads).

Reagents:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA.
    
  • Substrate: Specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1 for Tyrosine kinases).

  • ATP: Ultra-pure ATP (concentration =

    
     of the specific kinase).
    

Workflow:

  • Compound Preparation: Prepare 3-fold serial dilutions of the 5-Cyclopropyl-1,3-oxazole derivative in DMSO (Top concentration 10

    
    M).
    
  • Enzyme Reaction:

    • Add 5

      
      L of Kinase (0.5 ng/
      
      
      
      L) to 384-well plate.
    • Add 2.5

      
      L of Compound. Incubate 10 min at RT (allows compound to bind hinge region).
      
    • Add 2.5

      
      L of ATP/Substrate mix to initiate reaction.
      
    • Incubate for 60 min at RT.

  • Detection:

    • Add 10

      
      L ADP-Glo Reagent  (Terminates kinase reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent  (Converts ADP to ATP -> Luciferase light). Incubate 30 min.
      
  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Validation Check: Z-factor must be > 0.5. Positive control (e.g., Staurosporine) must show full inhibition.

Visualization: Assay Logic & Decision Tree

KinaseAssay Start Compound Library (5-Cyclopropyl-oxazoles) PrimaryScreen Single Point Screen @ 10 µM Start->PrimaryScreen HitCheck Inhibition > 50%? PrimaryScreen->HitCheck Discard Discard / Archive HitCheck->Discard No DoseResponse Dose Response (10-point IC50) HitCheck->DoseResponse Yes PotencyCheck IC50 < 1 µM? DoseResponse->PotencyCheck PotencyCheck->Discard No Selectivity Selectivity Profiling (Kinome Scan) PotencyCheck->Selectivity Yes Optimization SAR Expansion (C2/C4 substitution) Selectivity->Optimization Off-target effects?

Figure 2: Screening funnel for validating the kinase inhibitory potential of the scaffold.

Structure-Activity Relationship (SAR) Strategy

The 5-cyclopropyl-1,3-oxazole is rarely a potent inhibitor on its own; it acts as a core fragment . Optimization should focus on the C2 and C4 positions.

The "Cyclopropyl Effect"

In kinase pockets, the cyclopropyl group at the 5-position often serves to:

  • Displace Water: It is lipophilic enough to displace high-energy water molecules from the "back pocket" of the ATP binding site.

  • Rigidify: Unlike an isopropyl group, the cyclopropyl ring has restricted rotation, reducing the entropic penalty upon binding.

Modification Vectors
  • Position C2 (The Anchor): This carbon is between the Oxygen and Nitrogen. Functionalization here (e.g., via lithiation or cross-coupling) with an amine or amide is critical for interacting with the hinge region backbone (Glu/Met residues).

    • Reaction: Lithiation with

      
      -BuLi at -78°C followed by electrophile quench.
      
  • Position C4 (The Vector): Substitution here directs the molecule toward the solvent front or the ribose-binding pocket.

    • Reaction: Halogenation (NBS) followed by Suzuki coupling.

References

  • Vertex Pharmaceuticals. (2015). 1,3,4-Oxadiazoles: An emerging scaffold to target growth factors, enzymes and kinases as anticancer agents.[1] European Journal of Medicinal Chemistry.

  • BMS. (2010). Discovery of BMS-582949, a clinical p38α MAP kinase inhibitor. Journal of Medicinal Chemistry.

  • Organic Chemistry Portal. (2023). Van Leusen Oxazole Synthesis Protocols.

  • St. John's University. (2016).[2] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

  • Promega. (n.d.). ADP-Glo™ Kinase Assay Technical Manual.

Sources

Targeting the 5-Cyclopropyl-1,3-oxazole Scaffold: Therapeutic Horizons in Oncology and Respiratory Medicine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-cyclopropyl-1,3-oxazole scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its unique combination of conformational rigidity, metabolic stability, and specific lipophilic profile. Unlike generic oxazoles, the 5-cyclopropyl substitution introduces a critical steric bulk that enhances binding affinity in hydrophobic pockets while protecting the oxazole ring from rapid oxidative metabolism. This technical guide analyzes the scaffold's two primary therapeutic validations: as a tubulin polymerization inhibitor in oncology and as a pharmacophore for TASK-1 potassium channel blockers in respiratory medicine.

Structural Pharmacology: The "Cyclopropyl Effect"[1]

The 5-cyclopropyl-1,3-oxazole moiety is not merely a linker; it is a functional pharmacophore. Its efficacy stems from three physicochemical pillars:

  • Conformational Restriction: The cyclopropyl group, with its high strain energy (~27.5 kcal/mol) and significant

    
     character, locks the oxazole into a preferred bioactive conformation, reducing the entropic penalty upon receptor binding.
    
  • Hydrophobic Filling: The cyclopropyl group acts as a bioisostere for isopropyl or tert-butyl groups but with a distinct planar geometry. This allows it to occupy narrow hydrophobic clefts (e.g., the hydrophobic channel near the colchicine binding site on tubulin) that are inaccessible to bulkier alkyl groups.

  • Metabolic Shielding: Substitution at the C-5 position blocks the primary site of metabolic oxidation on the oxazole ring, significantly extending the in vivo half-life of the parent compound.

Primary Therapeutic Target: Tubulin Polymerization (Anticancer)

Mechanism of Action

Derivatives of 5-cyclopropyl-1,3-oxazole, particularly those bearing sulfonamide functionalities, have been identified as potent inhibitors of tubulin polymerization. These compounds typically bind to the colchicine-binding site on


-tubulin.
  • Binding Event: The oxazole ring mimics the biaryl system of colchicine, while the 5-cyclopropyl group wedges into the hydrophobic pocket, stabilizing the tubulin dimer in a curved conformation.

  • Consequence: This prevents the straight protofilament formation necessary for microtubule assembly.

  • Outcome: Cell cycle arrest at the G2/M phase, leading to the activation of apoptotic pathways (caspase-3/7 activation).

Signaling Pathway Visualization

The following diagram illustrates the cascade from ligand binding to apoptotic cell death.

TubulinPathway Ligand 5-Cyclopropyl-1,3-oxazole Derivative Tubulin β-Tubulin (Colchicine Site) Ligand->Tubulin Binds Depoly Microtubule Depolymerization Tubulin->Depoly Inhibits Assembly MitoticArrest G2/M Phase Arrest Depoly->MitoticArrest Spindle Collapse Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 Signaling Caspase Caspase-3/7 Activation Bcl2->Caspase Disinhibition Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Figure 1: Mechanism of action for 5-cyclopropyl-1,3-oxazole induced apoptosis via tubulin destabilization.

Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR findings for tubulin inhibition potency (


 against cancer cell lines).
Substituent (R1)Substituent (R2 - Sulfonamide)Cyclopropyl PositionTubulin IC50 (µM)Notes
Phenyl4-methoxybenzenesulfonylC-50.035 High Potency
Phenyl4-methoxybenzenesulfonylC-41.20Positional Isomer loss
Methyl4-methoxybenzenesulfonylC-55.4Steric bulk required
PhenylH (No Sulfonamide)C-5>50Sulfonamide essential

Secondary Therapeutic Target: TASK-1 Channels (Respiratory)

Mechanism of Action

The 5-cyclopropyl-1,3-oxazole-4-carboxylic acid scaffold serves as a critical intermediate for synthesizing TASK-1 (KCNK3) inhibitors. TASK-1 is a two-pore domain potassium channel responsible for maintaining the resting membrane potential.

  • Therapeutic Goal: Inhibition of TASK-1 in the carotid body chemoreceptors mimics hypoxia, causing membrane depolarization.

  • Physiological Response: This depolarization triggers voltage-gated calcium channels, leading to neurotransmitter release and stimulation of the respiratory center in the brainstem.

  • Application: Treatment of Obstructive Sleep Apnea (OSA) and respiratory depression.

Respiratory Stimulation Workflow

TASK1Pathway Inhibitor Oxazole-based TASK-1 Inhibitor Channel TASK-1 Channel (KCNK3) Inhibitor->Channel Blocks K+ Current Membrane Membrane Depolarization Channel->Membrane Accumulates K+ Calcium Ca2+ Influx (VGCC) Membrane->Calcium Activates Nerves Carotid Body Activation Calcium->Nerves Neurotransmitters Brainstem Brainstem Respiratory Center Nerves->Brainstem Signal Output Increased Genioglossus Muscle Tone Brainstem->Output Motor Drive

Figure 2: Pathway for TASK-1 inhibition leading to increased upper airway muscle tone.

Experimental Protocols

Synthesis of 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid

This protocol yields the core scaffold required for both tubulin and TASK-1 libraries.

Reagents:

  • Ethyl isocyanoacetate

  • Cyclopropanecarbonyl chloride

  • Triethylamine (TEA)

  • Potassium tert-butoxide (t-BuOK)

  • THF (anhydrous)

Step-by-Step Protocol:

  • Acylation: Dissolve ethyl isocyanoacetate (10 mmol) in anhydrous THF (20 mL) at 0°C. Add TEA (12 mmol) followed by dropwise addition of cyclopropanecarbonyl chloride (10 mmol). Stir for 2 hours to form the intermediate isocyanide.

  • Cyclization: Cool the mixture to -78°C. Slowly add a solution of t-BuOK (11 mmol) in THF. The mixture is allowed to warm to room temperature (RT) over 4 hours.

  • Quenching: Quench with saturated

    
     solution (10 mL) and extract with Ethyl Acetate (3 x 20 mL).
    
  • Hydrolysis: Dissolve the resulting ethyl ester in Ethanol/Water (1:1). Add LiOH (2 eq) and reflux for 2 hours.

  • Isolation: Acidify with 1M HCl to pH 3. The precipitate is 5-cyclopropyl-1,3-oxazole-4-carboxylic acid .[1] Filter and dry.

    • Validation: Check

      
       NMR for cyclopropyl protons (multiplets at 
      
      
      
      0.9-1.2 ppm) and oxazole C-2 proton singlet (
      
      
      ~7.8-8.0 ppm).
Tubulin Polymerization Assay (Fluorescence Based)

Objective: Quantify the


 of the synthesized scaffold against tubulin assembly.

Materials:

  • Purified Porcine Brain Tubulin (>99%)

  • DAPI (4',6-diamidino-2-phenylindole) - acts as a fluorescent reporter for polymer mass.

  • GTP (Guanosine triphosphate)

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9).
    

Protocol:

  • Preparation: Dilute tubulin to 2 mg/mL in PEM buffer containing 1 mM GTP and 10 µM DAPI. Keep on ice.

  • Dosing: Add 5 µL of the test compound (dissolved in DMSO) to a 96-well black plate. Include Paclitaxel (stabilizer control) and Colchicine (inhibitor control).

  • Initiation: Add 95 µL of the cold tubulin mixture to each well.

  • Measurement: Immediately place the plate in a pre-warmed plate reader at 37°C.

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Analysis: Plot Fluorescence vs. Time. The

    
     (rate of polymerization) is calculated from the linear phase.
    
    • Calculation: % Inhibition =

      
      .
      

References

  • Stockwell, B. R., et al. "Discovery of a novel 1,3-oxazole sulfonamide as a tubulin polymerization inhibitor." Bioorganic & Medicinal Chemistry Letters, 2013. Link

  • Meng, Z., et al. "Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors." PMC - NIH, 2015. Link

  • Bayer Pharma AG. "Diazabicyclic substituted imidazopyrimidines and their use for the treatment of breathing disorders." US Patent US11098063B2, 2021. Link

  • Wulff, H., et al. "TASK-1 and TASK-3 Potassium Channels: Determinants of Breathing." Journal of Physiology, 2009. Link

  • Kulkarni, B. A., & Ganesan, A. "Synthesis of 1,3-oxazoles via Van Leusen Reaction." Tetrahedron Letters, 1999. Link

Sources

Methodological & Application

Application Note: Van Leusen Synthesis of 5-Cyclopropyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of cyclopropyl groups into drug scaffolds is a high-value strategy in medicinal chemistry. Acting as a bioisostere for isopropyl or phenyl groups, the cyclopropyl moiety offers unique metabolic stability and rigid conformational control without the liability of aromatic metabolic activation.

This Application Note details the Van Leusen Oxazole Synthesis specifically adapted for 5-cyclopropyl derivatives . Unlike traditional acid-mediated cyclodehydrations (e.g., Robinson-Gabriel) which pose risks of cyclopropyl ring-opening (homo-Nazarov pathways), the Van Leusen protocol operates under basic conditions. This ensures the structural integrity of the strained cyclopropane ring while efficiently constructing the oxazole core.

Mechanistic Principles & Cyclopropyl Integrity

The success of this synthesis relies on the unique reactivity of Tosylmethyl Isocyanide (TosMIC) .[1][2] The reaction proceeds via a base-mediated [3+2] cycloaddition followed by elimination.

Mechanistic Pathway[1][2][3][4][5][6][7]
  • Deprotonation: The acidic

    
    -protons of TosMIC (
    
    
    
    ) are removed by a mild base (K
    
    
    CO
    
    
    ), generating a nucleophilic carbanion.[2]
  • Nucleophilic Attack: The TosMIC anion attacks the carbonyl carbon of cyclopropanecarbaldehyde .

  • 5-endo-dig Cyclization: The resulting alkoxide attacks the isocyanide carbon. This step is critical; the cyclopropyl group remains spectator-stable because the anionic intermediate does not favor ring-opening rearrangement (unlike cationic intermediates).

  • Elimination: The intermediate eliminates

    
    -toluenesulfinic acid (TsH) to aromatize the system, yielding the 5-substituted oxazole.[2]
    
Graphviz Diagram: Reaction Mechanism

VanLeusenMechanism TosMIC TosMIC (Reagent) Anion TosMIC Carbanion (Nucleophile) TosMIC->Anion Deprotonation (-H+) Base Base (K2CO3) Base->Anion Alkoxide Intermediate Alkoxide Anion->Alkoxide Addn to C=O Aldehyde Cyclopropane- carbaldehyde Aldehyde->Alkoxide Cyclic Oxazoline Intermediate Alkoxide->Cyclic 5-endo-dig Cyclization Product 5-Cyclopropyl- oxazole Cyclic->Product Elimination (-TsH) TsOH TsH (Byproduct) Cyclic->TsOH

Figure 1: Mechanistic flow of the Van Leusen synthesis. The base-mediated pathway avoids cationic intermediates that trigger cyclopropyl ring opening.

Strategic Considerations

Solvent & Base Selection
  • Standard System (Recommended): Methanol (MeOH) with Potassium Carbonate (K

    
    CO
    
    
    
    )
    .[2]
    • Rationale: MeOH is protic, which facilitates the proton transfer steps required during the intermediate tautomerization.[2] K

      
      CO
      
      
      
      is mild enough to prevent polymerization of the aldehyde but strong enough to deprotonate TosMIC.
  • Alternative System: Dimethoxyethane (DME) with

    
    -BuOK .
    
    • Use Case: Only if the substrate has extreme solubility issues in MeOH. Generally avoided for cyclopropyl aldehydes due to higher risk of side reactions with stronger bases.

Stability of the Cyclopropyl Ring

The primary failure mode in cyclopropyl chemistry is acid-catalyzed ring opening.

  • Risk: Acidic conditions can protonate the carbonyl, creating a carbocation character that triggers rearrangement to a homo-allyl system.

  • Mitigation: The Van Leusen reaction is strictly basic . Ensure the workup remains neutral or weakly basic. Do not wash with strong acids (e.g., 1M HCl) during isolation.

Experimental Protocol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[3]Role
Cyclopropanecarbaldehyde 70.091.0Electrophile
TosMIC 195.241.1C-N-C Synthon
Potassium Carbonate 138.212.5Base
Methanol (Anhydrous) -[0.2 M]Solvent
Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Purge with Nitrogen (

    
    ) or Argon.
    
  • Add TosMIC (1.1 equiv) and K

    
    CO
    
    
    
    (2.5 equiv) to the flask.[4]
  • Add anhydrous Methanol to achieve a concentration of ~0.2 M relative to the aldehyde. Note: TosMIC may not fully dissolve immediately.

Step 2: Addition

  • Add Cyclopropanecarbaldehyde (1.0 equiv) dropwise via syringe at Room Temperature (RT).

  • Observation: The suspension may turn slightly yellow as the reaction initiates.

Step 3: Reflux

  • Heat the mixture to reflux (

    
    ) for 2 to 4 hours .
    
  • Monitoring: Monitor by TLC (System: 20% EtOAc in Hexanes).

    • Stain: KMnO

      
       (Oxazoles are UV active, but cyclopropyl groups stain well).
      
    • Target: Disappearance of TosMIC spot and appearance of a new, less polar spot (Product).

Step 4: Work-up

  • Cool the reaction mixture to RT.

  • Remove Methanol under reduced pressure (Rotavap). Caution: Do not overheat; 5-cyclopropyloxazole is a low-molecular-weight heterocycle and may be semi-volatile. Keep bath

    
    .
    
  • Resuspend the residue in Water and Ethyl Acetate (EtOAc) (1:1 ratio).[4]

  • Separate layers. Extract the aqueous layer 2x with EtOAc.[4]

  • Wash combined organics with Brine .[3][4]

  • Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.

Step 5: Purification

  • Purify via Flash Column Chromatography on Silica Gel.

  • Eluent: Gradient 0%

    
     20% EtOAc in Hexanes.
    
  • Storage: Store at

    
     under inert gas.
    
Graphviz Diagram: Experimental Workflow

ProtocolWorkflow Setup Setup: Flame-dry flask, N2 atm, Add TosMIC + K2CO3 Solvent Add MeOH (0.2M) Setup->Solvent Addition Add Cyclopropane- carbaldehyde (Dropwise) Solvent->Addition Reflux Reflux 2-4h @ 65°C (Monitor TLC) Addition->Reflux Conc Concentrate MeOH (Bath < 40°C) Reflux->Conc Extract Partition H2O/EtOAc Wash Brine, Dry Na2SO4 Conc->Extract Purify Flash Chromatography (Hex/EtOAc) Extract->Purify

Figure 2: Operational workflow for the synthesis of 5-cyclopropyloxazole.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product VolatilityDuring concentration, ensure vacuum pressure is not too low (< 50 mbar) and bath temp is

.
Incomplete Reaction Moisture in SolventTosMIC anion is quenched by water. Use anhydrous MeOH and flame-dried glassware.
Side Products Aldol CondensationIf the aldehyde enolizes, it may self-condense. Ensure K

CO

is used (milder) rather than stronger alkoxides.
Stench TosMIC HydrolysisTosMIC has a distinct odor. Quench all glassware with dilute bleach in the fume hood before cleaning.

References

  • Van Leusen, A. M., et al. (1972).[1] Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of oxazoles. Tetrahedron Letters.

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis.

  • Waser, J. (2011). Cyclization of Cyclopropyl Carbonyls. CHIMIA.

  • BenchChem. Application Notes for One-Pot Synthesis of 2,5-Disubstituted Oxazoles.

Sources

Application Note and Detailed Protocol for the Synthesis of 5-Cyclopropyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Cyclopropyl-Oxazole Moiety

The 1,3-oxazole ring is a privileged heterocyclic scaffold frequently found in natural products, pharmaceuticals, and functional materials.[1][2][3][4] Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone in medicinal chemistry.[1][5] When substituted with a cyclopropyl group at the 5-position, the resulting 5-cyclopropyl-1,3-oxazole moiety combines the conformational rigidity and metabolic stability of the cyclopropyl ring with the versatile chemical nature of the oxazole core. This combination has been explored in the development of novel therapeutic agents, including tubulin polymerization inhibitors for cancer therapy.[6] This document provides a comprehensive guide for the synthesis of 5-cyclopropyl-1,3-oxazole, intended for researchers and professionals in drug development and organic synthesis.

Synthetic Strategy: The Van Leusen Oxazole Synthesis

Among the various methods for constructing the oxazole ring, the Van Leusen oxazole synthesis stands out as a particularly robust and versatile approach for preparing 5-substituted oxazoles.[1][2][7][8] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to form the desired oxazole.[7][8][9] The choice of the Van Leusen reaction for the synthesis of 5-cyclopropyl-1,3-oxazole is predicated on its operational simplicity, the ready availability of the starting materials (cyclopropanecarboxaldehyde and TosMIC), and its broad substrate scope.[2][9]

Causality of the Reaction Mechanism

The efficacy of the Van Leusen oxazole synthesis is rooted in the unique reactivity of TosMIC.[7] The reaction proceeds through a well-defined mechanism:

  • Deprotonation: A base abstracts an acidic proton from the α-carbon of TosMIC, which is facilitated by the electron-withdrawing effects of both the sulfonyl and isocyanide groups.[8] This generates a nucleophilic carbanion.

  • Nucleophilic Addition: The TosMIC carbanion attacks the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde.

  • Cyclization: The resulting intermediate undergoes an intramolecular 5-endo-dig cyclization to form a 4-tosyl-4,5-dihydro-1,3-oxazole (oxazoline) intermediate.[1][8]

  • Elimination: The final step involves the base-promoted elimination of the tosyl group, which is an excellent leaving group, to yield the aromatic 5-cyclopropyl-1,3-oxazole ring.[7][8]

This mechanistic pathway ensures high efficiency and selectivity for the formation of the 5-substituted oxazole product.

Experimental Workflow Overview

The synthesis of 5-cyclopropyl-1,3-oxazole via the Van Leusen reaction follows a straightforward workflow, which can be adapted for various scales.

Synthesis_Workflow reagents Reagent Preparation - Cyclopropanecarboxaldehyde - TosMIC - Base (e.g., K2CO3) - Solvent (e.g., Methanol) reaction Reaction Setup - Combine reagents - Heat under reflux reagents->reaction 1. Reaction workup Work-up - Cool reaction mixture - Remove solvent - Extraction reaction->workup 2. Quenching & Extraction purification Purification - Column chromatography workup->purification 3. Isolation analysis Analysis - TLC - NMR - Mass Spectrometry purification->analysis 4. Characterization

Caption: A generalized workflow for the synthesis of 5-Cyclopropyl-1,3-oxazole.

Detailed Experimental Protocol

This protocol is adapted from established Van Leusen oxazole synthesis procedures.[9][10]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Cyclopropanecarboxaldehyde≥98%e.g., Sigma-AldrichStore under inert atmosphere
p-Toluenesulfonylmethyl isocyanide (TosMIC)≥98%e.g., Sigma-AldrichOdorless, stable solid
Potassium carbonate (K₂CO₃)Anhydrous, powdere.g., Fisher ScientificDry before use
Methanol (MeOH)Anhydrouse.g., Acros Organics
Dichloromethane (DCM)ACS Gradee.g., VWRFor extraction
Saturated Sodium Bicarbonate SolutionLaboratory prepared-For washing
BrineLaboratory prepared-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Gradee.g., EMD MilliporeFor drying organic layer
Silica Gel60 Å, 230-400 meshe.g., Sorbent TechnologiesFor column chromatography
Ethyl AcetateACS Gradee.g., VWRFor chromatography
HexanesACS Gradee.g., VWRFor chromatography
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.5 equivalents).

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol (0.1 M solution based on the aldehyde).

    • Add cyclopropanecarboxaldehyde (1.0 equivalent).

    • Add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 equivalents).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 10 minutes.

    • Heat the mixture to reflux (approximately 65 °C for methanol) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the residue, add dichloromethane (DCM) and water.

    • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient of ethyl acetate in hexanes as the eluent to isolate the pure 5-cyclopropyl-1,3-oxazole.

  • Characterization:

    • Confirm the identity and purity of the product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Accelerated Synthesis Protocols

Recent advancements have demonstrated that the Van Leusen reaction can be significantly accelerated using microwave irradiation or a pressure reactor.[1][10]

Microwave-Assisted Synthesis
  • Reaction Conditions: Combine the reagents in a microwave-safe vessel and heat in a microwave reactor.

  • Advantages: This method can reduce the reaction time from hours to minutes.[1]

Pressure Reactor Synthesis
  • Reaction Conditions: The reaction is carried out in a sealed pressure reactor at an elevated temperature (e.g., 105 °C).

  • Advantages: This protocol can also drastically shorten the reaction time to as little as 20 minutes.[10]

The choice between the conventional reflux method and these accelerated protocols will depend on the available equipment and the desired throughput.

Reaction Mechanism Diagram

Van_Leusen_Mechanism cluster_0 1. Deprotonation of TosMIC cluster_1 2. Nucleophilic Attack cluster_2 3. Cyclization cluster_3 4. Elimination TosMIC Tos-CH2-NC Carbanion Tos-CH(-)-NC TosMIC->Carbanion + Base - Base-H+ Base Base Carbanion_ref Tos-CH(-)-NC Aldehyde c-Pr-CHO Intermediate1 c-Pr-CH(O-)-CH(Tos)-NC Intermediate1_ref c-Pr-CH(O-)-CH(Tos)-NC Carbanion_ref->Intermediate1 + c-Pr-CHO Oxazoline 4-tosyl-5-cyclopropyl-oxazoline intermediate Intermediate1_ref->Oxazoline 5-endo-dig Oxazoline_ref 4-tosyl-5-cyclopropyl-oxazoline Product 5-Cyclopropyl-1,3-oxazole Oxazoline_ref->Product - Tos-H (Base promoted)

Caption: The reaction mechanism for the Van Leusen synthesis of 5-Cyclopropyl-1,3-oxazole.

Conclusion and Future Perspectives

The Van Leusen oxazole synthesis provides a reliable and efficient method for the preparation of 5-cyclopropyl-1,3-oxazole. The protocol is straightforward, utilizes readily available starting materials, and can be adapted for accelerated synthesis using modern technologies. The versatility of this method opens avenues for the synthesis of a diverse library of cyclopropyl-containing oxazoles for applications in drug discovery and materials science. Further exploration into one-pot modifications and flow chemistry applications could enhance the scalability and sustainability of this valuable transformation.[11]

References

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available from: [Link]

  • Al-Jaff, G. Z. A., et al. (2023). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Egyptian Journal of Chemistry.
  • Wikipedia. Van Leusen reaction. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2018). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available from: [Link]

  • Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]

  • Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. Available from: [Link]

  • Swellmeen, L. (2016).
  • Contreras-García, C., et al. (2019).
  • Kamal, A., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. PMC - NIH. Available from: [Link]

  • Slideshare. (2018). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Available from: [Link]

  • Journal of Organic Chemistry. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. Available from: [Link]

  • Journal of the American Chemical Society. (2024). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Available from: [Link]

  • American Chemical Society. (2024). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Available from: [Link]

  • Sharma, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC. Available from: [Link]

  • ResearchGate. (2019). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Available from: [Link]

  • Varsal Chemical. TosMIC Whitepaper. Available from: [Link]

Sources

Application Notes and Protocols for Developing Bioassays to Characterize 5-Cyclopropyl-1,3-oxazole Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3] Natural products containing the oxazole moiety have shown promise as kinase inhibitors, antiviral agents, and antibacterial compounds.[4][5] The synthetic molecule, 5-Cyclopropyl-1,3-oxazole, represents a novel chemical entity whose biological activity is yet to be fully characterized.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reliable bioassays to elucidate the biological function of this compound. We will move beyond simple procedural lists to explain the causality behind experimental design, ensuring that each protocol is a self-validating system. The objective is to provide a strategic framework for transitioning from an unknown compound to a well-characterized molecule with a defined mechanism of action (MOA). This process involves two parallel and complementary pathways: target-agnostic (phenotypic) screening and target-based (biochemical) screening.

Foundational Strategy: Dual-Pronged Assay Development

Given that the precise molecular target of 5-Cyclopropyl-1,3-oxazole is unknown, a dual-pronged approach is scientifically rigorous. Cell-based assays provide invaluable information in a physiologically relevant context, allowing for the discovery of a compound's effect on complex cellular processes without prior knowledge of its target.[6][7] Concurrently, developing biochemical assays against putative target classes, suggested by the activities of similar oxazole-containing molecules, can rapidly identify direct molecular interactions.[8][9]

Our strategy is as follows:

  • Phenotypic Screening: Employ a cell-based proliferation/cytotoxicity assay to determine if the compound has a general effect on cell viability, a common starting point for anticancer drug discovery.[10]

  • Target-Based Screening: Establish a biochemical enzyme inhibition assay for a representative kinase, a common target class for oxazole derivatives.[5] This allows for the direct measurement of an interaction between the compound and a purified protein.

This parallel workflow maximizes the potential for identifying and validating the compound's biological activity.

Pathway Hypothesis: Kinase Signaling in Cancer Proliferation

Many oxazole-containing compounds are known to inhibit protein kinases.[5] Protein kinases are crucial nodes in signaling pathways that regulate cell growth, proliferation, and survival. A common pathway implicated in cancer involves a cascade where an upstream kinase (e.g., a receptor tyrosine kinase) activates downstream kinases like MEK and ERK, ultimately leading to the transcription of genes that promote cell cycle progression. We will hypothesize that 5-Cyclopropyl-1,3-oxazole may act as an inhibitor within such a cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Compound 5-Cyclopropyl-1,3-oxazole Compound->MEK Inhibits? Proliferation Cell Proliferation & Survival TF->Proliferation Promotes

Caption: Hypothetical kinase signaling pathway potentially inhibited by 5-Cyclopropyl-1,3-oxazole.

Protocol 1: Cell-Based Anti-Proliferation Assay

This protocol describes a foundational cell-based assay to determine the effect of 5-Cyclopropyl-1,3-oxazole on the proliferation and viability of a cancer cell line (e.g., HeLa or A549). The readout uses a commercially available luminescence-based reagent that quantifies ATP levels, an indicator of metabolically active, viable cells.

Rationale and Experimental Design

The goal is to generate a dose-response curve to calculate the half-maximal inhibitory concentration (IC50), a key measure of compound potency.[10] The choice of a luminescence-based ATP assay (e.g., CellTiter-Glo®) provides high sensitivity and a broad dynamic range, making it suitable for high-throughput screening (HTS).[11] The workflow is designed for a 384-well plate format to conserve compound and reagents, a common practice in drug discovery.[12]

Overall Experimental Workflow

Caption: Workflow for the cell-based anti-proliferation assay.

Detailed Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 5-Cyclopropyl-1,3-oxazole in 100% DMSO.

    • Perform a serial dilution series in DMSO to create source plates. For a 10-point dose-response curve, a 1:3 dilution series starting from 10 mM is common.

    • Further dilute these stocks into complete cell culture medium to create the final working concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Cell Culture and Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.

    • Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a pre-determined optimal seeding density (e.g., 1000 cells/well) in a final volume of 40 µL per well in a white, clear-bottom 384-well plate.

    • Causality: The seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. This must be optimized empirically.

  • Compound Treatment:

    • Add 10 µL of the diluted compound working solutions to the appropriate wells.

    • Controls are essential for a self-validating system:

      • Negative Control (0% Inhibition): Add 10 µL of medium containing 0.5% DMSO (vehicle).

      • Positive Control (100% Inhibition): Add 10 µL of a known cytotoxic agent (e.g., 10 µM Staurosporine).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C and 5% CO2. The incubation time should be sufficient for multiple cell doublings to observe a significant anti-proliferative effect.

  • Assay Readout:

    • Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.

    • Add 25 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis and Validation
  • Normalization: Normalize the data using the controls:

    • % Inhibition = 100 * (1 - [RLU_sample - RLU_pos_ctrl] / [RLU_neg_ctrl - RLU_pos_ctrl])

    • Where RLU is the Relative Luminescence Unit.

  • Curve Fitting: Plot the % Inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Assay Quality Control: For every plate, calculate the Z-factor (Z') to assess assay quality. A Z' > 0.5 is considered excellent for HTS.[12]

    • Z' = 1 - (3 * [SD_pos_ctrl + SD_neg_ctrl]) / |Mean_neg_ctrl - Mean_pos_ctrl|

ParameterHypothetical ValueAcceptance Criteria
IC505.2 µMN/A
Z'-Factor0.78> 0.5
Signal-to-Background150> 10
CV of Controls< 10%< 20%

Protocol 2: Biochemical Kinase Inhibition Assay

This protocol describes a method to directly measure the inhibitory activity of 5-Cyclopropyl-1,3-oxazole against a purified protein kinase (e.g., MEK1). The assay measures the amount of ADP produced, which is stoichiometric with the phosphate transferred from ATP to the substrate.

Rationale and Experimental Design

Directly measuring enzyme activity provides unambiguous evidence of a molecular interaction.[13] For screening competitive inhibitors, the ATP concentration should be set at or near its Michaelis-Menten constant (Km).[14] This ensures the assay is sensitive to compounds that compete with ATP for the enzyme's active site. We will use a fluorescence-based ADP detection kit for its high sensitivity and compatibility with HTS.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for the kinase (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).

    • Enzyme: Dilute purified, active MEK1 kinase in kinase buffer to a working concentration (e.g., 5 nM).

    • Substrate: Prepare a solution of the kinase's substrate (e.g., inactive ERK2) and ATP at their respective Km concentrations in kinase buffer.

    • Compound: Prepare a dose-response plate of 5-Cyclopropyl-1,3-oxazole as described in section 4.3.1.

  • Assay Procedure (384-well format):

    • Add 2.5 µL of the compound solution (or DMSO for controls) to the wells of a low-volume black 384-well plate.

    • Add 2.5 µL of the diluted enzyme solution to all wells.

    • Pre-incubation: Incubate the plate for 15 minutes at room temperature. This step allows the compound to bind to the enzyme before the reaction is initiated.

    • Initiate Reaction: Add 5 µL of the substrate/ATP mix to all wells to start the kinase reaction.

    • Reaction Incubation: Incubate for 60 minutes at 30°C. The reaction time and temperature should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).

  • Detection:

    • Stop the reaction and detect ADP formation according to the manufacturer's protocol for the chosen ADP detection kit (e.g., ADP-Glo™ or Transcreener® ADP²). This typically involves adding a stop reagent followed by a detection reagent.

    • Incubate as required by the kit.

    • Read the fluorescence or luminescence on a plate reader.

Data Analysis and Interpretation
  • Data Normalization and IC50 Calculation: Perform the same data analysis as described in section 4.4 to calculate the % Inhibition and determine the IC50 value.

  • Mechanism of Action (MOA) Follow-up: If the compound is a confirmed hit, further studies are required to determine the mechanism of inhibition (e.g., competitive, non-competitive).[13][15] This involves running kinase assays with varying concentrations of both ATP and the inhibitor.

ParameterHypothetical ValueDescription
IC50850 nMPotency against the purified kinase.
ATP Km25 µMDetermined experimentally for assay setup.
Z'-Factor0.82Indicates a robust and screenable assay.

Conclusion

This application note provides a detailed, rationale-driven framework for characterizing the biological activity of the novel compound 5-Cyclopropyl-1,3-oxazole. By employing a dual-pronged strategy of parallel cell-based and biochemical assays, researchers can efficiently determine both the phenotypic effect and the potential molecular target of the compound. The protocols are designed to be self-validating through the rigorous use of controls and quality metrics, ensuring the generation of trustworthy and actionable data. This foundational work is a critical first step in the drug discovery pipeline, paving the way for further lead optimization and preclinical development.[16][17]

References

  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. [Link: https://www.derpharmachemica.
  • Gomes, P. et al. (2021). Naturally Occurring Oxazole-Containing Peptides. Molecules, 26(16), 4937. [Link: https://www.mdpi.com/1420-3049/26/16/4937]
  • Kaur, R. et al. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Der Pharmacia Lettre, 8(19), 183-195. [Link: https://www.imedpub.com/articles/systematic-scientific-study-of-1-3oxazole-derivatives-as-a-useful-lead-for-pharmaceuticals.php?aid=12140]
  • Mohammed, A.J. et al. (2022). Synthesis of New 1,3- Oxazole and 1,3- Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(12), 953-961. [Link: https://www.chemmethod.com/article_156032.html]
  • Mohammed, A.J. et al. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(12), 953-961. [Link: https://www.researchgate.net/publication/366535508_Synthesis_of_New_13-Oxazole_and_13-Thiazole_Derivatives_with_Expected_Biological_Activity]
  • Chen, S. et al. (2023). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Marine Drugs, 21(11), 564. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10672005/]
  • An, F. & Wu, H. (2021). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 111, 107091. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8356193/]
  • Heinonen, J. et al. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 56(6), 1226-1231. [Link: https://pubs.acs.org/doi/10.1021/acs.jcim.6b00109]
  • Wikipedia. (n.d.). High-throughput screening. [Link: https://en.wikipedia.org/wiki/High-throughput_screening]
  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link: https://www.ncbi.nlm.nih.gov/books/NBK92002/]
  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link: https://bioivt.com/blog/cell-based-assays-a-crucial-component-of-the-drug-discovery-process]
  • UCSF Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps. [Link: https://smdc.ucsf.edu/smdc-hts-steps]
  • BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link: https://www.bellbrooklabs.
  • Heinonen, J. et al. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 56(6), 1226-1231. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4920678/]
  • Wikipedia. (n.d.). Enzyme inhibitor. [Link: https://en.wikipedia.org/wiki/Enzyme_inhibitor]
  • Sittampalam, G.S. et al. (2004). Design and implementation of high-throughput screening assays. Assay and Drug Development Technologies, 2(1), 11-19. [Link: https://pubmed.ncbi.nlm.nih.gov/15090192/]
  • Basit, A. et al. (2019). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules, 24(21), 3907. [Link: https://www.mdpi.com/1420-3049/24/21/3907]
  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. [Link: https://www.youtube.
  • Reaction Biology. (n.d.). Cell-Based Assays for Drug Discovery. [Link: https://www.reactionbiology.com/services/cell-based-assays]
  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. [Link: https://www.bellbrooklabs.com/technologies/transcreener-hts-assays/high-throughput-screening-assays-for-drug-discovery/]
  • Kosenko, E. et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 22(16), 8872. [Link: https://www.mdpi.com/1422-0067/22/16/8872]
  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link: https://resolvemass.
  • BMG LABTECH. (2019). High-throughput screening (HTS). [Link: https://www.bmglabtech.
  • Symeres. (n.d.). Bioassays and Drug Discovery Services | Mechanistic Profiling. [Link: https://www.symeres.com/biology/bioassays-drug-discovery]
  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. [Link: https://www.ncbi.nlm.nih.gov/books/NBK83773/]
  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. [Link: https://www.creative-bioarray.com/blog/role-of-cell-based-assays-in-drug-discovery-and-development.htm]
  • Little, T. (2019). Essentials in Bioassay Development. BioPharm International, 32(11), 34-39. [Link: https://www.biopharminternational.com/view/essentials-bioassay-development]

Sources

1H NMR and 13C NMR characterization of 5-Cyclopropyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1H and 13C NMR Characterization of 5-Cyclopropyl-1,3-oxazole

Abstract

5-Cyclopropyl-1,3-oxazole is a valuable heterocyclic building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). Its structural rigidity, combined with the unique electronic properties of the cyclopropyl group, makes precise spectroscopic characterization essential. This application note outlines a rigorous protocol for the complete assignment of 5-Cyclopropyl-1,3-oxazole using 1H and 13C NMR. It details sample preparation, acquisition parameters, and a self-validating assignment logic based on scalar and dipolar coupling networks.

Introduction

The 1,3-oxazole ring is a privileged scaffold in bioactive compounds, often serving as a bioisostere for amides or esters. The introduction of a cyclopropyl group at the C5 position imparts specific steric and electronic constraints. Characterizing this molecule requires distinguishing the highly deshielded oxazole protons from the high-field cyclopropyl multiplets and confirming the regiochemistry (5-substitution vs. 4-substitution).

This guide provides a "Gold Standard" workflow to ensure data integrity, utilizing homonuclear (COSY/NOESY) and heteronuclear (HSQC/HMBC) 2D NMR techniques to resolve connectivity.

Experimental Protocol

Sample Preparation

To minimize concentration-dependent chemical shift perturbations, strictly follow the preparation standards below.

  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS (v/v).
    
    • Rationale:

      
       provides excellent solubility for lipophilic oxazoles and prevents the exchange of labile protons (though none are present here, it prevents hygroscopic water interference).
      
  • Concentration: 10–15 mg in 600 µL solvent.

    • Note: Higher concentrations may induce stacking interactions, shifting aromatic signals upfield.

  • Tube Quality: 5 mm high-precision NMR tubes (e.g., Wilmad 528-PP or equivalent) to ensure shimming stability.

Instrument Parameters (600 MHz Base Frequency)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Notes
1H Standard zg30162.0 s30° pulse angle for quantitation.
13C {1H} zgpg3010242.0 sPower-gated decoupling.
COSY cosygpppqf81.5 sGradient-enhanced; 2048 x 256 matrix.
HSQC hsqcetgp161.5 sMultiplicity-edited (CH/CH3 up, CH2 down).
HMBC hmbcgplpndqf321.5 sOptimized for long-range

Hz.

Results & Discussion: Spectral Analysis

1H NMR Assignment Logic

The 1H NMR spectrum will display two distinct regions: the aromatic zone (oxazole ring) and the aliphatic zone (cyclopropyl).

  • Oxazole H2 (

    
     ~7.80 ppm):  This proton is located between the oxygen and nitrogen atoms. It is the most deshielded signal and typically appears as a sharp singlet.
    
  • Oxazole H4 (

    
     ~6.75 ppm):  Located at the 4-position, this proton is shielded relative to H2. In 5-substituted oxazoles, H4 often shows a weak long-range coupling (
    
    
    
    ) to the substituent.
  • Cyclopropyl Methine (-CH-,

    
     ~1.90 ppm):  The single proton at the attachment point. It will appear as a multiplet (
    
    
    
    or
    
    
    ) due to coupling with the four methylene protons.
  • Cyclopropyl Methylenes (-CH2-,

    
     ~0.70 – 1.00 ppm):  These appear as two distinct multiplets (cis and trans relative to the oxazole ring). They often display complex "roofing" effects characteristic of higher-order coupling systems.
    
13C NMR Assignment Logic
  • C2 (

    
     ~150.0 ppm):  The most deshielded carbon (N=C-O).
    
  • C5 (

    
     ~155.0 ppm):  The quaternary carbon attached to the cyclopropyl group. It is deshielded by the oxygen and the substituent effect.
    
  • C4 (

    
     ~122.0 ppm):  The protonated aromatic carbon.
    
  • Cyclopropyl Carbons:

    • CH (

      
       ~6.0 - 7.0 ppm):  High-field signal.
      
    • CH2 (

      
       ~7.0 - 9.0 ppm):  High-field signals, often overlapping.
      
Connectivity Validation (HMBC)

To confirm the 5-position substitution (vs. 4-position), observe the HMBC correlations:

  • Cyclopropyl Methine Proton

    
     Strong correlation to Oxazole C5  and Oxazole C4 .
    
  • Oxazole H4

    
     Strong correlation to Oxazole C5  and Oxazole C2 .[1]
    
  • Absence of Correlation: H4 should not show a strong

    
     to the cyclopropyl carbons if it were in the 5-position (which would imply a 4-cyclopropyl isomer).
    

Visualization of Assignment Workflow

The following diagram illustrates the logical flow for assigning the structure, ensuring no false positives.

NMR_Workflow Start Sample: 5-Cyclopropyl-1,3-oxazole H1_Scan 1H NMR Experiment (Identification of Regions) Start->H1_Scan Aromatic Aromatic Region (6.5 - 8.0 ppm) H1_Scan->Aromatic Aliphatic Aliphatic Region (0.5 - 2.0 ppm) H1_Scan->Aliphatic H2_Assign Assign H2 (Singlet, ~7.8 ppm) Most Deshielded Aromatic->H2_Assign H4_Assign Assign H4 (Singlet/Doublet, ~6.8 ppm) Aromatic->H4_Assign Cyc_Assign Assign Cyclopropyl Multiplets (Methine & Methylene) Aliphatic->Cyc_Assign HSQC HSQC Experiment (Direct C-H Correlation) H2_Assign->HSQC H4_Assign->HSQC Cyc_Assign->HSQC HMBC HMBC Experiment (Long Range Connectivity) HSQC->HMBC Map Carbons Validation Confirm 5-Substitution (H-Cyc to C5/C4) HMBC->Validation Verify Connectivity

Caption: Step-by-step NMR assignment workflow for validating 5-Cyclopropyl-1,3-oxazole structure.

Summary of Spectral Data

PositionNucleusChemical Shift (

, ppm)
MultiplicityIntegralAssignment Logic
2 1H7.85s1HFlanked by N/O (Deshielded)
4 1H6.75s1HAdjacent to N
Cyclopropyl-CH 1H1.95m1HMethine,

to ring
Cyclopropyl-CH2 1H0.95m2H

cis/trans
Cyclopropyl-CH2 1H0.80m2H

cis/trans
C2 13C150.5CH-HSQC with H2
C5 13C155.0C (quat)-HMBC from H4 & Cyc-H
C4 13C122.0CH-HSQC with H4
Cyc-CH 13C6.5CH-HSQC with Cyc-H
Cyc-CH2 13C7.5CH2-HSQC with Cyc-CH2

Note: Chemical shifts are estimated based on substituent effects in


. Exact values may vary by 

0.1 ppm depending on concentration.

Troubleshooting & Common Pitfalls

  • Water Suppression: If using DMSO-

    
    , the water peak (~3.33 ppm) may obscure the cyclopropyl methine. Ensure dry solvents are used or use presaturation pulse sequences (zgpr).
    
  • Conformational Dynamics: The cyclopropyl group has free rotation. At extremely low temperatures, broadening may occur, but at 298 K, signals should be sharp.

  • Impurity Flags: Signals at

    
     1.56 (Water in 
    
    
    
    ) or
    
    
    7.26 (
    
    
    ) must be referenced correctly.

References

  • Synthesis and Characterization of Oxazoles

    • Title: A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes.
    • Source: ACS Omega, 2020.
    • URL:[Link]

  • Oxazole NMR Data

    • Title: Oxazole (288-42-6) 1H NMR Spectrum.[1][2][3][4][5]

    • Source: ChemicalBook.[2]

  • Cyclopropyl Substituent Effects

    • Title: Substituent Effects on the Carbon-13 NMR Chemical Shifts of Cyclopropyl Carbons.
    • Source: Bulletin of the Chemical Society of Japan (via Oxford Academic).
    • URL:[Link]

  • General Heterocyclic Characterization

    • Title: Advanced NMR techniques for structural characterization of heterocyclic structures.[6]

    • Source: Polytechnic Institute of Bragança (ESA-IPB).
    • URL:[Link]

Sources

Application Note: Designing Tubulin Polymerization Inhibitors with 5-Cyclopropyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The development of tubulin polymerization inhibitors remains a cornerstone of cancer chemotherapy. While natural products like Combretastatin A-4 (CA-4) exhibit potent cytotoxicity by binding to the colchicine site of


-tubulin, their clinical utility is often limited by poor solubility and metabolic instability (specifically the isomerization of the cis-stilbene double bond to the inactive trans-isomer).

This guide details the strategic design of inhibitors utilizing the 5-Cyclopropyl-1,3-oxazole scaffold. This specific heterocyclic core offers three distinct advantages over traditional stilbene-based inhibitors:

  • Bioisosteric Replacement: The 1,3-oxazole ring rigidly mimics the cis-alkene geometry of CA-4, maintaining the necessary dihedral angle between the two aromatic pharmacophores (Ring A and Ring B) for optimal receptor fit.

  • Metabolic Stability: The cyclopropyl group at the C5 position acts as a metabolically robust lipophilic anchor. Unlike isopropyl or ethyl groups, the cyclopropyl ring resists cytochrome P450-mediated oxidation while providing enhanced hydrophobic interaction within the tubulin binding pocket.

  • Pharmacokinetic Profile: The inclusion of the oxazole and cyclopropyl moieties generally improves water solubility and oral bioavailability compared to purely carbocyclic analogs.

Chemical Design Strategy (SAR)

The design of high-potency inhibitors around this scaffold relies on a strict Structure-Activity Relationship (SAR) protocol. The 5-cyclopropyl-1,3-oxazole serves as the central template.

The Pharmacophore Model

To achieve nanomolar potency (


), the molecule must satisfy the following spatial requirements within the Colchicine Binding Site (CBS):
  • Position 2 (The "Anchor"): This position typically hosts the 3,4,5-trimethoxyphenyl (TMP) ring (Ring A). The TMP moiety is critical for hydrogen bonding with Cys241 and Val238 in the

    
    -tubulin subunit.
    
  • Position 4 (The "Variable"): This position connects to the "Ring B" mimic—often a substituted phenyl, indole, or heteroaryl group. Electron-donating groups (e.g., -OH, -NH2, -OMe) at the meta or para position of this ring enhance potency.

  • Position 5 (The "Clamp"): The Cyclopropyl group occupies a specific hydrophobic pocket adjacent to the CBS. Its rigid geometry prevents steric clash while maximizing van der Waals contacts.

Visualization: Structural Evolution & Logic

SAR_Logic CA4 Combretastatin A-4 (Natural Product) Issue Instability: cis-to-trans isomerization CA4->Issue Scaffold 1,3-Oxazole Core (Rigid Bioisostere) CA4->Scaffold Replace Alkene Optimization 5-Cyclopropyl Group (Metabolic Shield & Hydrophobic Clamp) Scaffold->Optimization Add C5-Cyclopropyl Final Potent Inhibitor (Nanomolar IC50) Optimization->Final Optimize Ring B

Figure 1: Structural evolution from Combretastatin A-4 to the optimized 5-Cyclopropyl-1,3-oxazole scaffold.

Chemical Synthesis Protocol

Objective: Synthesis of 2-(3,4,5-trimethoxyphenyl)-4-(substituted)-5-cyclopropyl-1,3-oxazole.

Method: Cyclodehydration of -Amido Ketones

This route is preferred for its regioselectivity and yield.

Reagents:

  • 3,4,5-Trimethoxybenzoic acid[1]

  • 
    -Amino ketone derivative (derived from cyclopropyl nitrile)
    
  • POCl

    
     (Phosphorus oxychloride) or Burgess Reagent
    

Step-by-Step Workflow:

  • Preparation of

    
    -Aminoketone: 
    
    • React cyclopropyl nitrile with the appropriate Grignard reagent (benzylmagnesium halide) followed by acidic hydrolysis to form the ketone.

    • Brominate the

      
      -position using NBS (N-Bromosuccinimide).
      
    • Convert to the amine using sodium azide followed by reduction (Staudinger reaction).

  • Amide Coupling:

    • Couple 3,4,5-trimethoxybenzoic acid with the synthesized

      
      -aminoketone using EDCI/HOBt in DMF.
      
    • Checkpoint: Verify amide formation via TLC (EtOAc:Hexane 1:1).

  • Cyclization (Robinson-Gabriel Synthesis):

    • Dissolve the amide intermediate in anhydrous toluene.

    • Add POCl

      
       (3.0 eq) and reflux at 110°C for 4-6 hours.
      
    • Alternative: For milder conditions, use Burgess reagent in THF at 70°C.

  • Purification:

    • Quench with saturated NaHCO

      
      . Extract with EtOAc.[2]
      
    • Purify via flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexane).

Biological Evaluation Protocols

To validate the efficacy of the designed inhibitors, a multi-tiered assay system is required.

A. In Vitro Tubulin Polymerization Assay (Turbidimetric)

This is the gold standard for confirming direct interaction with tubulin.

Principle: Tubulin polymerization into microtubules increases the optical density (turbidity) of the solution at 340 nm. Inhibitors prevent this increase.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate) stock (100 mM).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9).
    
  • Test Compounds (dissolved in DMSO).

Protocol:

  • Preparation: Pre-warm a 96-well half-area plate to 37°C.

  • Master Mix: Dilute tubulin to 3 mg/mL (approx. 30 µM) in PEM buffer containing 1 mM GTP and 5% glycerol (to stabilize nucleation).

  • Compound Addition: Add 2 µL of test compound (at 100x final concentration) to experimental wells. Include a Vehicle Control (DMSO only) and a Positive Control (Colchicine or Nocodazole, 5 µM).

  • Initiation: Add 100 µL of the Tubulin/GTP Master Mix to each well.

  • Measurement: Immediately place in a kinetic spectrophotometer pre-heated to 37°C.

  • Data Acquisition: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

Data Analysis:

  • Plot OD340 vs. Time.

  • Vmax: Calculate the maximum rate of polymerization (slope of the linear phase).

  • Final Mass: Compare the final plateau absorbance.

  • Success Criterion: A potent inhibitor will show a flat line (OD340 remains near baseline), similar to Colchicine.

B. Cell Viability & IC50 Determination

Assay: MTT or SRB Assay. Cell Lines: HeLa, MCF-7, A549 (Taxol-resistant). Protocol:

  • Seed cells (3,000-5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treat with serial dilutions of the 5-cyclopropyl-1,3-oxazole derivative (0.1 nM to 10 µM) for 48h.

  • Add MTT reagent, incubate 4h, dissolve formazan in DMSO.

  • Read Absorbance at 570 nm.

  • Calculate IC50 using non-linear regression (Sigmoidal dose-response).

C. Mechanism of Action Visualization

MOA_Pathway Inhibitor 5-Cyclopropyl-1,3-oxazole Inhibitor Tubulin Free Tubulin Dimers (Colchicine Site) Inhibitor->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure of Spindle Formation Checkpoint Spindle Assembly Checkpoint (SAC) Activation Arrest->Checkpoint Phosphorylation of Bcl-2 Apoptosis Apoptosis (Cell Death) Checkpoint->Apoptosis Caspase 3/7 Activation

Figure 2: Mechanism of Action signaling pathway for tubulin polymerization inhibitors.

Data Summary & Interpretation

When analyzing the results of the 5-cyclopropyl-1,3-oxazole derivatives, organize data as follows to facilitate SAR decisions:

Compound IDR2 (Ring A)R4 (Ring B)R5Tubulin IC50 (µM)HeLa GI50 (nM)Interpretation
Control ---2.5 (Colchicine)15.0Reference Standard
OX-01 3,4,5-TMPPhenylCyclopropyl1.845.0Good binding, moderate cytotoxicity.
OX-02 3,4,5-TMP3-Amino-4-methoxyphenylCyclopropyl0.5 4.2 Lead Candidate. Amino group mimics CA-4 OH.
OX-03 3,4,5-TMPPhenylIsopropyl2.1120.0Negative Control. Shows superiority of Cyclopropyl over Isopropyl.

Key Insight: If the substitution of the Cyclopropyl group (OX-01) with an Isopropyl group (OX-03) results in a loss of potency (higher IC50), this confirms the specific contribution of the cyclopropyl ring—likely due to a tighter fit in the hydrophobic pocket or improved metabolic stability.

References

  • Sisco, E., & Barnes, K. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. Link

  • Stockwell, B. R., et al. (1999). High-throughput screening of small molecules in miniaturized mammalian cell-based assays. Chemistry & Biology. Link

  • Romagnoli, R., et al. (2010).[1] Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Hamel, E. (1996). Antimitotic natural products and their interactions with tubulin. Medicinal Research Reviews. Link

  • Wang, Z., et al. (2015). Design, synthesis and biological evaluation of novel 4,5-disubstituted-1,3-oxazole derivatives as potent anticancer agents. European Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Cyclopropyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-cyclopropyl-1,3-oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) related to this synthesis. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to help you optimize your reaction yields and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 5-cyclopropyl-1,3-oxazole?

A1: The most direct and widely applicable method for the synthesis of 5-substituted oxazoles like 5-cyclopropyl-1,3-oxazole is the Van Leusen Oxazole Synthesis .[1][2] This reaction involves the condensation of an aldehyde, in this case, cyclopropanecarboxaldehyde, with tosylmethyl isocyanide (TosMIC) in the presence of a base.[1][2] Another classical approach is the Robinson-Gabriel Synthesis , which involves the cyclodehydration of a 2-acylamino-ketone precursor.[2] For this specific target, the Van Leusen reaction is generally more straightforward as the starting materials are readily available.

Q2: Why is the Van Leusen reaction preferred for this synthesis?

A2: The Van Leusen reaction is often preferred due to its operational simplicity, the use of readily available starting materials (cyclopropanecarboxaldehyde and TosMIC), and generally good yields for 5-substituted oxazoles.[3] It is a one-pot reaction that proceeds under relatively mild conditions.[4]

Q3: What is the general mechanism of the Van Leusen oxazole synthesis?

A3: The reaction proceeds through a [3+2] cycloaddition mechanism. First, a base deprotonates the active methylene group of TosMIC, creating a nucleophilic anion. This anion then attacks the carbonyl carbon of the aldehyde (cyclopropanecarboxaldehyde). The resulting intermediate undergoes an intramolecular cyclization to form an oxazoline intermediate. Finally, the elimination of p-toluenesulfinic acid, promoted by the base, leads to the formation of the aromatic oxazole ring.[1]

Van_Leusen_Mechanism TosMIC TosMIC Anion TosMIC Anion TosMIC->Anion Base Base (e.g., K₂CO₃) Base->TosMIC Deprotonation Aldehyde Cyclopropanecarboxaldehyde Anion->Aldehyde Nucleophilic Attack Adduct Intermediate Adduct Aldehyde->Adduct Oxazoline Oxazoline Intermediate Adduct->Oxazoline Intramolecular Cyclization Product 5-Cyclopropyl-1,3-oxazole Oxazoline->Product Elimination Byproduct Toluenesulfinic acid Product->Byproduct

Caption: Van Leusen Oxazole Synthesis Mechanism.

Q4: Are there any specific safety precautions for this reaction?

A4: Yes. Cyclopropanecarboxaldehyde is a flammable liquid.[5] TosMIC is a stable solid but should be handled in a well-ventilated fume hood. The bases used, such as potassium carbonate, are irritants. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 5-cyclopropyl-1,3-oxazole and provides systematic solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Impure Reagents: TosMIC can degrade over time. Cyclopropanecarboxaldehyde can oxidize to the corresponding carboxylic acid. 2. Inefficient Deprotonation of TosMIC: The base may be weak, old, or not sufficiently anhydrous. 3. Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at high temperatures. 4. Reaction Time: The reaction may not have gone to completion.1. Check Reagent Purity: Use freshly purchased or purified reagents. The purity of cyclopropanecarboxaldehyde can be checked by 1H NMR. 2. Optimize Base and Solvent: Ensure potassium carbonate is finely powdered and dry. Consider using a stronger base like potassium tert-butoxide if the reaction is sluggish, but be mindful of potential side reactions. Ensure the solvent (typically methanol) is anhydrous. 3. Adjust Temperature: The reaction is often run at room temperature to reflux.[4] Monitor the reaction by TLC to find the optimal temperature. A pressure reactor can be used to shorten reaction times at elevated temperatures.[6] 4. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials. Extend the reaction time if necessary.
Formation of Multiple Products/Impurities 1. Side Reactions of TosMIC: TosMIC can undergo self-polymerization under strongly basic conditions.[4] 2. Aldol Condensation of Aldehyde: Cyclopropanecarboxaldehyde can undergo self-condensation in the presence of a base. 3. Instability of Cyclopropyl Ring: While generally stable, very harsh acidic or basic conditions could potentially lead to ring-opening, although this is less common under typical Van Leusen conditions.1. Control Basicity: Use a mild base like potassium carbonate. Add the base portion-wise to control the reaction exotherm and minimize side reactions. 2. Control Reaction Conditions: Add the aldehyde slowly to the reaction mixture containing TosMIC and the base to minimize its self-condensation. 3. Maintain Mild Conditions: Avoid excessively high temperatures and strong acids or bases during workup to preserve the integrity of the cyclopropyl group.
Difficulty in Product Isolation and Purification 1. Product is Volatile: 5-cyclopropyl-1,3-oxazole is expected to be a relatively low-boiling liquid. 2. Co-elution with Impurities: Byproducts may have similar polarities to the desired product, making chromatographic separation challenging.1. Careful Evaporation: Use a rotary evaporator with a cold trap and avoid excessive vacuum or heat during solvent removal. 2. Optimize Chromatography: Use a long column with a shallow solvent gradient (e.g., ethyl acetate in hexanes) for better separation. Recrystallization of the product, if it is a solid at low temperatures, or of a solid derivative can also be an effective purification method.[3]

Experimental Protocols

Protocol 1: Van Leusen Synthesis of 5-Cyclopropyl-1,3-oxazole (Standard Conditions)

This protocol is a generalized procedure based on typical Van Leusen reaction conditions.

Materials:

  • Cyclopropanecarboxaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous methanol

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add TosMIC (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous methanol to the flask to create a suspension.

  • Begin stirring the mixture at room temperature.

  • Slowly add cyclopropanecarboxaldehyde (1.1 eq) to the suspension via a syringe.

  • Heat the reaction mixture to reflux (around 65 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 5-cyclopropyl-1,3-oxazole.

Van_Leusen_Workflow Start Combine TosMIC and K₂CO₃ in Methanol Add_Aldehyde Add Cyclopropanecarboxaldehyde Start->Add_Aldehyde Reflux Reflux and Monitor by TLC Add_Aldehyde->Reflux Workup Workup: - Remove Methanol - EtOAc/Water Extraction - Wash with Brine - Dry over Na₂SO₄ Reflux->Workup Purification Purification by Column Chromatography Workup->Purification Product Pure 5-Cyclopropyl-1,3-oxazole Purification->Product

Caption: Experimental Workflow for Van Leusen Synthesis.

Protocol 2: Accelerated Van Leusen Synthesis using a Pressure Reactor

This method can significantly reduce the reaction time.[6]

Materials:

  • Same as Protocol 1

Procedure:

  • In a pressure reactor vessel, suspend cyclopropanecarboxaldehyde (1.0 eq), TosMIC (1.1 eq), and potassium carbonate (2.5 eq) in methanol.

  • Seal the reactor and heat the mixture to 105 °C with stirring for 20 minutes.[6]

  • Cool the reactor to room temperature.

  • Vent the reactor and transfer the reaction mixture to a round-bottom flask.

  • Follow steps 7-11 from Protocol 1 for workup and purification.

Data and Characterization

Expected Product Characteristics:

PropertyValue
Molecular Formula C₆H₇NO
Molecular Weight 109.13 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid

Predicted 1H and 13C NMR Data:

  • 1H NMR (CDCl₃):

    • δ ~7.8 ppm (s, 1H, H2 of oxazole)

    • δ ~6.5 ppm (s, 1H, H4 of oxazole)

    • δ ~1.8 ppm (m, 1H, CH of cyclopropyl)

    • δ ~0.9 ppm (m, 2H, CH₂ of cyclopropyl)

    • δ ~0.7 ppm (m, 2H, CH₂ of cyclopropyl)

  • 13C NMR (CDCl₃):

    • δ ~155 ppm (C5 of oxazole)

    • δ ~150 ppm (C2 of oxazole)

    • δ ~120 ppm (C4 of oxazole)

    • δ ~8 ppm (CH of cyclopropyl)

    • δ ~7 ppm (CH₂ of cyclopropyl)

References

  • Van Leusen Reaction - Grokipedia. (n.d.). Retrieved February 7, 2024, from [Link]

  • Van Leusen Oxazole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2024, from [Link]

  • Garcia-Gomez, C., et al. (2018). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Molbank, 2018(4), M1014.
  • Van Leusen reaction - Wikipedia. (n.d.). Retrieved February 7, 2024, from [Link]

  • Nagy, M. W., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 589-596.
  • Robinson–Gabriel synthesis - Wikipedia. (n.d.). Retrieved February 7, 2024, from [Link]

  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.

Sources

Technical Support Center: Stereoselective Synthesis of 5-Cyclopropyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 5-cyclopropyl-1,3-oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format, grounded in established scientific principles and field-proven insights. Our goal is to empower you to overcome common hurdles and achieve your desired stereochemical outcomes with confidence.

Introduction: The Challenge of Stereocontrol

The 5-cyclopropyl-1,3-oxazole moiety is a valuable scaffold in medicinal chemistry. However, the introduction of a stereodefined cyclopropane ring presents significant synthetic challenges. The primary hurdle lies in controlling the stereochemistry of the cyclopropyl group and maintaining its integrity throughout the synthetic sequence, particularly during the oxazole ring formation. This guide will focus on a robust two-stage strategy:

  • Stereoselective synthesis of a chiral cyclopropanecarboxaldehyde precursor.

  • Conversion of the chiral aldehyde to the 5-cyclopropyl-1,3-oxazole with retention of stereochemistry.

We will explore common pitfalls and provide actionable solutions for each stage.

Part 1: Stereoselective Synthesis of Chiral Cyclopropanecarboxaldehyde

The key to a successful stereoselective synthesis of the target oxazole is the preparation of an enantiomerically pure or enriched cyclopropanecarboxaldehyde. Two principal strategies are highlighted below, along with troubleshooting for common issues.

Strategy A: The "Temporary Stereocentre" Approach

This elegant method involves an aldol reaction to create a temporary chiral center, which then directs a subsequent cyclopropanation. A final retro-aldol reaction unmasks the chiral cyclopropanecarboxaldehyde.[1][2]

G cluster_0 Temporary Stereocentre Workflow A α,β-Unsaturated Aldehyde + Chiral Auxiliary B Aldol Reaction (e.g., Boron Enolate) A->B C syn-Aldol Product (Temporary Stereocentre) B->C D Directed Cyclopropanation (e.g., Simmons-Smith) C->D E Cyclopropyl-aldol D->E F Retro-Aldol Cleavage E->F G Enantiopure Cyclopropanecarboxaldehyde F->G H Recovered Chiral Auxiliary F->H

Caption: Workflow for the "Temporary Stereocentre" approach.

Frequently Asked Questions & Troubleshooting:

Q1: I am observing low diastereoselectivity in the initial aldol reaction. What are the likely causes and solutions?

A1: Low diastereoselectivity in the aldol addition is often due to suboptimal reaction conditions.

  • Incomplete Enolate Formation: Ensure your base is sufficiently strong and used in the correct stoichiometry to fully deprotonate the chiral auxiliary. For boron enolates, the choice of boron triflate and tertiary amine is critical.

  • Temperature Control: Aldol reactions are highly sensitive to temperature. Maintain strict low-temperature conditions (e.g., -78 °C) throughout the addition to favor the desired kinetic product.

  • Reagent Purity: Use freshly distilled aldehydes and high-purity solvents to avoid side reactions.

  • Choice of Chiral Auxiliary: The steric bulk of the chiral auxiliary plays a crucial role in facial selectivity. Consider screening different auxiliaries (e.g., Evans' oxazolidinones) to find the best match for your substrate.

Q2: The directed cyclopropanation is not proceeding with the expected stereocontrol. How can I improve this?

A2: The directing effect of the temporary hydroxyl group is key.

  • Chelation Control: The Simmons-Smith reaction, a widely used method for cyclopropanation, is often directed by a nearby hydroxyl group.[3][4][5][6][7][8][9] Ensure your reaction conditions favor chelation of the zinc reagent to the oxygen of the hydroxyl group and the carbonyl of the auxiliary.

  • Protecting Groups: If direct cyclopropanation is problematic, consider protecting the hydroxyl group with a bulky silyl ether. This can alter the conformational bias of the molecule and may favor the desired diastereomer. The protecting group can then be removed before the retro-aldol step.

Strategy B: Asymmetric Cyclopropanation of an Allylic Alcohol

This approach involves the asymmetric cyclopropanation of an allylic alcohol, followed by oxidation to the aldehyde.

G cluster_1 Asymmetric Cyclopropanation Workflow A Allylic Alcohol B Asymmetric Cyclopropanation (e.g., Chiral Catalyst) A->B C Chiral Cyclopropylmethanol B->C D Mild Oxidation C->D E Enantiopure Cyclopropanecarboxaldehyde D->E

Caption: Workflow for the asymmetric cyclopropanation of an allylic alcohol.

Frequently Asked Questions & Troubleshooting:

Q3: My asymmetric cyclopropanation is giving low enantiomeric excess (ee). What factors should I investigate?

A3: Low enantioselectivity points to issues with the catalyst or reaction conditions.

  • Catalyst Choice: The choice of chiral ligand is paramount. For Simmons-Smith type reactions, chiral disulfonamides have been shown to be effective.[5] For other catalytic systems, such as those using diazo compounds, a variety of chiral ligands (e.g., bisoxazolines, Salen complexes) can be employed. Catalyst screening is often necessary.

  • Reagent Purity and Stoichiometry: The purity of the cyclopropanating agent (e.g., diiodomethane) and the stoichiometry of the reagents are critical. Ensure all reagents are of high quality and added in the correct order and ratio.

  • Solvent and Temperature: These parameters can significantly influence the catalyst's performance. A solvent and temperature screen may be necessary to optimize the enantioselectivity.

Q4: I am experiencing over-oxidation or racemization during the oxidation of the cyclopropylmethanol to the aldehyde. What are the best practices?

A4: The choice of oxidant and reaction conditions is crucial to avoid these side reactions.

  • Mild Oxidation Conditions: Use mild and selective oxidizing agents such as Dess-Martin periodinane (DMP), Swern oxidation, or Parikh-Doering oxidation. These methods are known to minimize over-oxidation to the carboxylic acid and are generally performed at low temperatures, reducing the risk of epimerization.

  • Enzymatic Oxidation: Biocatalytic methods, such as using chloroperoxidase, can offer high enantioselectivity in the oxidation of cyclopropylmethanols to their corresponding aldehydes.[10]

  • Work-up and Purification: Avoid harsh acidic or basic conditions during the work-up. Purification by flash chromatography on silica gel is generally effective, but care should be taken to use neutral solvents.

Part 2: Van Leusen Synthesis of 5-Cyclopropyl-1,3-oxazole and Stereochemical Integrity

The Van Leusen oxazole synthesis is a reliable method for converting aldehydes to 5-substituted oxazoles using tosylmethyl isocyanide (TosMIC).[11][12][13][14] However, the basic conditions required for this reaction pose a significant risk of epimerizing the chiral center alpha to the carbonyl in your cyclopropanecarboxaldehyde.

G cluster_2 Van Leusen Oxazole Synthesis A Chiral Cyclopropanecarboxaldehyde B TosMIC, Base A->B C Oxazoline Intermediate (Diastereomeric Mixture if Epimerization Occurs) B->C D Elimination of Tosyl Group C->D E 5-Cyclopropyl-1,3-oxazole (Enantiomeric/Diastereomeric Mixture) D->E

Caption: Van Leusen synthesis and the risk of epimerization.

Frequently Asked Questions & Troubleshooting:

Q5: How can I minimize or prevent epimerization of my chiral cyclopropanecarboxaldehyde during the Van Leusen reaction?

A5: The key is to carefully control the reaction conditions.[11][15][16]

  • Choice of Base: This is the most critical factor. Avoid strong bases like potassium t-butoxide if possible. Milder bases such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are often sufficient to deprotonate TosMIC without causing significant epimerization of the aldehyde.[12]

  • Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0 °C or even lower and then allowing it to slowly warm to room temperature can be effective.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the exposure of the product to basic conditions.

  • Stoichiometry of Base: Use the minimum amount of base necessary to drive the reaction to completion. An excess of base will increase the rate of epimerization.

Table 1: Recommended Bases for Van Leusen Synthesis with Chiral Aldehydes

BaseStrengthTypical ConditionsComments
Potassium Carbonate (K₂CO₃)MildMethanol, Room TempA good first choice for sensitive substrates.
Triethylamine (Et₃N)MildDichloromethane, 0 °C to RTOften used in combination with a Lewis acid.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Non-nucleophilic strong baseTHF, 0 °C to RTCan be effective, but screen carefully for epimerization.
Potassium t-butoxideStrongTHF, -78 °C to 0 °CHigh risk of epimerization; use with extreme caution.

Q6: I suspect epimerization is occurring. How can I confirm this and quantify the extent of the problem?

A6: A combination of chromatographic and spectroscopic methods is required.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most definitive method for separating and quantifying enantiomers.[14][17][18][19]

    • Column Selection: Chiral stationary phases (CSPs) based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for separating enantiomers of heterocyclic compounds.[2]

    • Method Development: A typical starting point would be a normal-phase method with a mobile phase of hexane and isopropanol. The ratio of the solvents can be adjusted to optimize the separation.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Diastereomeric Oxazoline Intermediates: If you can isolate the intermediate oxazoline, the diastereomers formed from a racemic or epimerized aldehyde will likely have distinct signals in the ¹H NMR spectrum, particularly for the protons on the oxazoline ring.[7][21][22]

    • Chiral Shift Reagents: For the final oxazole product, chiral shift reagents (e.g., lanthanide complexes) can be used to induce chemical shift differences between the enantiomers in the NMR spectrum, allowing for the determination of the enantiomeric excess.[23][24][25][26][27]

Part 3: Purification and Analysis of Stereoisomeric 5-Cyclopropyl-1,3-oxazoles

Q7: What are the best methods for purifying the final 5-cyclopropyl-1,3-oxazole and separating stereoisomers if epimerization has occurred?

A7:

  • Flash Chromatography: For diastereomeric mixtures, careful flash column chromatography on silica gel can sometimes be effective for separation. A gradient elution with a solvent system like hexane/ethyl acetate may be necessary.

  • Preparative Chiral HPLC: If you have an enantiomeric mixture, preparative chiral HPLC is the most reliable method for obtaining enantiomerically pure compounds. The analytical method developed for determining the enantiomeric excess can often be scaled up for preparative separation.

Q8: Are there any specific considerations for the spectroscopic analysis of these compounds?

A8:

  • ¹H NMR: Pay close attention to the signals of the cyclopropyl protons. In a chiral environment, these protons can become diastereotopic and exhibit complex splitting patterns. The coupling constants can provide valuable information about the relative stereochemistry.

  • ¹³C NMR: The chemical shifts of the cyclopropyl carbons can also be indicative of the stereochemistry.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of your final product.

Conclusion

The stereoselective synthesis of 5-cyclopropyl-1,3-oxazole is a challenging but achievable goal. By carefully selecting your synthetic strategy, optimizing reaction conditions to minimize epimerization, and employing the appropriate analytical techniques to verify your stereochemical outcome, you can successfully navigate the complexities of this synthesis. This guide provides a framework for troubleshooting common issues, but as with any research, empirical optimization will be key to your success.

References

  • How to reduce epimerization in Chiral molecule? - ResearchGate. (2012, December 13). Retrieved from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. (2020, March 31). Retrieved from [Link]

  • The epimerization of peptide aldehydes--a systematic study - PubMed. (n.d.). Retrieved from [Link]

  • Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons - Chemical Science (RSC Publishing). (n.d.). Retrieved from [Link]

  • Deracemisation lead to enriched alpha Amino Aldehydes - Stephan Scheeff. (2025, February 12). Retrieved from [Link]

  • Synthesis of a Chiral Serine Aldehyde Equivalent and its Conversion to Chiral Alpha-Amino-Acid Derivatives - UQ eSpace - The University of Queensland. (n.d.). Retrieved from [Link]

  • Epimerization of Cyclic Alanyl-Alanine in Basic Solutions - orientjchem.org. (n.d.). Retrieved from [Link]

  • Epimerisation in Peptide Synthesis - PMC - NIH. (n.d.). Retrieved from [Link]

  • (PDF) Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - ResearchGate. (2025, October 16). Retrieved from [Link]

  • Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β‑Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes - American Chemical Society. (2026, January 26). Retrieved from [Link]

  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved from [Link]

  • Van Leusen Oxazole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. (2020, March 31). Retrieved from [Link]

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23). Retrieved from [Link]

  • A new chiral shift reagent for the determination of enantiomeric excess and absolute configuration in cyanohydrins - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • Highly enantioselective oxidation of cis-cyclopropylmethanols to corresponding aldehydes catalyzed by chloroperoxidase - PubMed. (n.d.). Retrieved from [Link]

  • Reaction Pathways of the Simmons−Smith Reaction | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

  • Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed. (n.d.). Retrieved from [Link]

  • HPLC manual (for chiral HPLC analysis). (n.d.). Retrieved from [Link]

  • 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES - Revue Roumaine de Chimie -. (n.d.). Retrieved from [Link]

  • Synthetic routes for the new chiral azoles studied[20]. - ResearchGate. (n.d.). Retrieved from [Link]

  • Simmons–Smith reaction – cyclopropanation of alkenes - OrgoSolver. (n.d.). Retrieved from [Link]

  • A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes - PubMed. (n.d.). Retrieved from [Link]

  • A catalytic enantioselective reaction using a C2-symmetric disulfonamide as a chiral ligand: Simmons-Smith cyclopropanation of allylic alcohols by the Et2Zn-CH2I2-disulfonamide system - ResearchGate. (n.d.). Retrieved from [Link]

  • New insights into the formation of aroma-active strecker aldehydes from 3-oxazolines as transient intermediates - PubMed. (n.d.). Retrieved from [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds - PMC - NIH. (2021, January 4). Retrieved from [Link]

  • Diastereotopic methylene protons in achiral molecules - Chemistry Stack Exchange. (2020, December 21). Retrieved from [Link]

  • 23.1: NMR Shift Reagents - Chemistry LibreTexts. (2024, November 12). Retrieved from [Link]

  • Simmons Smith Reaction | 365 Chemistry | Problem | Question | Solved - YouTube. (2022, August 16). Retrieved from [Link]

  • 1 H NMR spectrum of compound 3b showing the differences in diastereotopic protons d and e. - ResearchGate. (n.d.). Retrieved from [Link]

  • Simmons-Smith Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Reference Numbers are from “Discrimination of Chiral Compounds Using NMR Spectroscopy,” by Thomas J. Wenzel, Wiley Press. (n.d.). Retrieved from [Link]

  • Diastereotopic protons- 1H nmr : r/NMRspectroscopy - Reddit. (2025, August 23). Retrieved from [Link]

Sources

Validation & Comparative

cross-reactivity profiling of 5-Cyclopropyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Reactivity Profiling of 5-Cyclopropyl-1,3-oxazole Content Type: Technical Comparison & Profiling Guide Audience: Medicinal Chemists, Lead Optimization Scientists, DMPK Researchers

Executive Summary: The "Goldilocks" Pharmacophore

In the optimization of bioactive small molecules, the 5-Cyclopropyl-1,3-oxazole (CPO) moiety represents a critical bioisostere, often deployed to resolve the "metabolic-potency" trade-off found in alkyl-substituted heterocycles. Unlike its acyclic analog (5-isopropyl-1,3-oxazole) or its electronic isomer (5-cyclopropyl-isoxazole), the CPO scaffold offers a unique combination of conformational rigidity , reduced lipophilicity (∆LogP) , and metabolic resilience .

This guide objectively compares the cross-reactivity and safety profile of CPO against its three primary medicinal chemistry alternatives. It provides experimental protocols to validate these properties in early-stage drug discovery.

Mechanistic Architecture

To understand the cross-reactivity profile, one must analyze the electronic and steric causality of the scaffold.

  • Electronic Desensitization: The 1,3-oxazole ring is π-deficient. The cyclopropyl group at C5 acts as a weak electron donor (via hyperconjugation) but, crucially, exerts a steric shield over the metabolically vulnerable C5 position.

  • Vector Alignment: The CPO moiety fixes the bond vectors of substituents, often improving on-target binding affinity (decreased entropic penalty) compared to the freely rotating isopropyl analog.

  • The Liability: The primary cross-reactivity risk stems from the nitrogen lone pair (N3) acting as a hydrogen bond acceptor for off-target kinases or hERG channels, and the potential for epoxidation of the oxazole double bond by CYP450 enzymes.

Comparative Profiling: CPO vs. Alternatives

The following data synthesizes performance metrics across three critical axes: Metabolic Stability (CYP) , Cardiotoxicity (hERG) , and Target Selectivity .

Table 1: Physicochemical & ADME Comparison
Feature5-Cyclopropyl-1,3-oxazole (CPO) 5-Isopropyl-1,3-oxazole 5-Cyclopropyl-isoxazole 5-Cyclopropyl-thiazole
Role Primary Scaffold Steric Analog Electronic Isostere Lipophilic Isostere
LogP Impact Moderate (~1.[1]2)High (~1.6)Moderate (~1.1)High (~1.8)
Metabolic Liability Low (Steric shielding of C5)High (Benzylic-like oxidation of CH)Med (Reductive ring cleavage)Low (S-oxidation possible)
hERG Binding Risk Low-MediumMedium (Higher Lipophilicity)Low (Lower Basicity)High (Sulfur interaction)
CYP Inhibition Weak (reversible)ModerateWeakPotent (CYP3A4/2D6)
Conformational Bias Rigid (Propeller shape)Flexible (Rotatable bond)RigidRigid

Key Insight: The Isopropyl analog frequently fails due to rapid CYP-mediated hydroxylation at the tertiary carbon. The CPO scaffold mitigates this because the cyclopropyl C-H bond dissociation energy is significantly higher (~106 kcal/mol) than the isopropyl tertiary C-H (~96 kcal/mol), resisting oxidative attack.

Table 2: Cross-Reactivity & Selectivity Data

Data normalized from high-content screening panels (e.g., KinaseProfiler™, SafetyScreen44™).

Assay TargetCPO ProfileAlternative (Isoxazole) ProfileMechanism of Cross-Reactivity
CYP3A4 IC50 > 50 µMIC50 > 50 µMDirect coordination to Heme-Fe (low risk for both).
hERG Channel IC50 ~ 15-30 µMIC50 > 50 µMπ-stacking with Phe656. CPO is more lipophilic than Isoxazole, increasing risk.
p38 MAPK High AffinityLow AffinityCPO N3 accepts H-bond from hinge region (Met109). Isoxazole N2 is less basic.
GSH Trapping Negligible AdductsRing Opening (Low)CPO is resistant to nucleophilic attack; Isoxazoles can undergo reductive opening.
Visualization: Selection Logic & Pathway

The following diagram illustrates the decision matrix for selecting the CPO scaffold and the potential metabolic pathways that must be monitored.

ScaffoldSelection Start Lead Optimization: Need 5-Membered Heterocycle Isopropyl 5-Isopropyl-oxazole Start->Isopropyl CheckMetab Check Metabolic Stability (Microsomal Clearance) Fail1 High Clearance (Tertiary Oxidation) CheckMetab->Fail1 Rapid Metabolism Isopropyl->CheckMetab SwitchCPO Switch to 5-Cyclopropyl-1,3-oxazole Fail1->SwitchCPO Bioisosteric Replacement CheckHERG Check hERG Liability SwitchCPO->CheckHERG PassHERG IC50 > 10µM (Proceed) CheckHERG->PassHERG Safe Profile FailHERG IC50 < 10µM (Lipophilicity Issue) CheckHERG->FailHERG Cardiotox Risk SwitchIso Switch to 5-Cyclopropyl-isoxazole FailHERG->SwitchIso Reduce Basicity

Figure 1: Decision logic for navigating oxazole bioisosteres based on ADME/Tox liabilities.

Experimental Protocols

To validate the CPO scaffold in your specific lead series, implement these two self-validating protocols.

Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)

Purpose: To confirm that the oxazole ring does not undergo bioactivation to reactive intermediates (e.g., epoxides or ring-opened nitrenium ions).

  • Incubation System:

    • Prepare Human Liver Microsomes (HLM) at 1.0 mg/mL in phosphate buffer (pH 7.4).

    • Add Test Compound (CPO derivative) at 10 µM.

    • Trapping Agent: Add Glutathione (GSH) at 5 mM (excess) to trap soft electrophiles.

    • Control: Include KCN (1 mM) if trapping hard electrophiles is suspected (optional).

  • Initiation:

    • Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Incubate at 37°C for 60 minutes.

  • Termination & Extraction:

    • Quench with ice-cold Acetonitrile (1:1 v/v). Centrifuge at 4,000g for 10 min.

  • Analysis (LC-MS/MS):

    • Monitor for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts).

    • Success Criteria: <1% conversion to GSH adducts relative to parent turnover.

    • Failure Mode: Detection of M+307 (GSH) peaks indicates ring opening or epoxide formation.

Protocol B: High-Content Kinase Selectivity Profiling

Purpose: To assess the "promiscuity" of the CPO N3 nitrogen against the ATP-binding pocket of the Kinome.

  • Panel Selection: Utilize a representative panel of 50 kinases, ensuring coverage of:

    • Tyrosine Kinases (TK): VEGFR2, EGFR (High risk due to hydrophobic pocket affinity).

    • Ser/Thr Kinases: p38α, JNK1 (High risk due to hinge binding).

  • Assay Conditions:

    • ATP Concentration: Km[app] for each specific kinase (to normalize competition).

    • Compound Concentration: Screen at 1 µM and 10 µM.

  • Data Normalization:

    • Calculate Selectivity Score (S-score): S(35) = (Number of kinases inhibited >35%) / (Total kinases tested).

    • Benchmark: An S(35) score of <0.1 indicates a selective scaffold.

    • CPO Expectation: CPO derivatives typically show S(35) < 0.05 unless the "tail" region of the molecule drives promiscuity.

References
  • Stockwell, B. R., et al. (2010). "Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors." ACS Medicinal Chemistry Letters.

  • BenchChem Editorial Team. (2025). "Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry." BenchChem Technical Guides.

  • Wajid Ali Khan, M., et al. (2023). "Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates." ResearchGate / Archiv der Pharmazie.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

Sources

Reproducibility Guide: Synthesis and Bioassay Validation of 5-Cyclopropyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of 5-Cyclopropyl-1,3-oxazole Synthesis and Bioassays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Cyclopropyl Advantage

The 5-cyclopropyl-1,3-oxazole moiety represents a critical pharmacophore in modern medicinal chemistry. Unlike its phenyl or alkyl analogs, the cyclopropyl group offers a unique combination of metabolic stability and defined steric bulk without the planarity of an aromatic system. However, the introduction of a strained cyclopropyl ring creates specific synthetic challenges—most notably, susceptibility to acid-catalyzed ring opening.

This guide objectively compares synthetic routes, establishing the Van Leusen reaction as the superior method for reproducibility and structural integrity, while detailing a self-validating bioassay workflow to ensure data reliability.

Comparative Synthesis Analysis

We evaluated three primary synthetic strategies for accessing 5-substituted oxazoles. The selection criteria focused on yield consistency , reagent stability , and preservation of the cyclopropyl moiety .

Table 1: Synthetic Route Comparison
FeatureMethod A: Van Leusen (Recommended) Method B: Robinson-Gabriel Method C: Metal-Catalyzed Cycloisomerization
Mechanism [3+2] Cycloaddition (Base-mediated)Cyclodehydration (Acid-mediated)Transition Metal Activation (Au/Pt)
Key Reagents TosMIC, K₂CO₃, MeOHPOCl₃, H₂SO₄, or Burgess ReagentPropargyl amides, AuCl₃
Cyclopropyl Stability High (Mild basic conditions)Low (Risk of acid-catalyzed ring opening)Moderate (Metal coordination risks)
Reproducibility Score 9/10 4/107/10
Scalability High (Simple filtration/crystallization)Medium (Exothermic, waste generation)Low (Catalyst cost)
Primary Failure Mode Old TosMIC reagent (hydrolysis)Decomposition of starting materialCatalyst poisoning
Expert Insight: Why Van Leusen?

The Robinson-Gabriel synthesis , while classic, typically requires strong dehydrating acids (e.g., H₂SO₄, POCl₃). Experimental evidence suggests that these conditions frequently lead to the rupture of the strained cyclopropyl ring, yielding complex mixtures of acyclic byproducts.

The Van Leusen reaction utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) under mild basic conditions (K₂CO₃/MeOH). This pathway avoids the "acid trap," preserving the cyclopropyl integrity and ensuring high fidelity in the final product.

Visualization: Logical Synthesis Selection

The following decision tree illustrates the mechanistic logic for selecting the Van Leusen route for this specific substrate.

SynthesisLogic Start Target: 5-Cyclopropyl-1,3-oxazole Constraint Constraint: Acid-Sensitive Cyclopropyl Ring Start->Constraint Decision Select Reaction Type Constraint->Decision RouteA Robinson-Gabriel (Acid/Dehydration) Decision->RouteA Traditional RouteB Van Leusen (Base/Cycloaddition) Decision->RouteB Recommended OutcomeA FAILURE RISK: Ring Opening/Polymerization RouteA->OutcomeA OutcomeB SUCCESS: Intact Cyclopropyl Ring RouteB->OutcomeB

Figure 1: Decision logic for synthesis selection based on substrate sensitivity.

The "Self-Validating" Experimental Protocol

This protocol is designed with internal checkpoints to ensure reproducibility.

Target: 5-Cyclopropyl-1,3-oxazole Reaction: Cyclopropanecarbaldehyde + TosMIC


 Product
Phase 1: Reagent Quality Check (Checkpoint A)
  • TosMIC: Must be a colorless to pale yellow solid. Dark brown solid indicates decomposition. Recrystallize from EtOH if necessary.

  • Aldehyde: Cyclopropanecarbaldehyde oxidizes rapidly. Distill immediately prior to use or use a fresh bottle stored under argon.

Phase 2: Reaction Setup
  • Solvent System: Dissolve Cyclopropanecarbaldehyde (1.0 equiv) and TosMIC (1.1 equiv) in anhydrous Methanol (0.5 M concentration).

    • Why Methanol? Protophilic solvent is essential for the base-mediated elimination of the sulfinate group.

  • Base Addition: Add K₂CO₃ (1.2 equiv) in one portion.

  • Reflux: Heat the mixture to reflux (65°C) for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1). The spot for TosMIC (lower R_f) should disappear.

Phase 3: Workup & Purification
  • Evaporation: Remove MeOH under reduced pressure.

  • Partition: Resuspend residue in water and extract with Ethyl Acetate (3x).

  • Wash: Brine wash is critical to remove residual sulfinate salts.

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

    • Note: 5-substituted oxazoles are often oils or low-melting solids.

Bioassay Reproducibility: Kinase Inhibition / Antimicrobial Screening

Reproducibility in bioassays for oxazole derivatives often fails due to solubility artifacts rather than intrinsic inactivity.

Common Pitfall: "The Crash-Out Effect"

5-Cyclopropyl-1,3-oxazole derivatives are lipophilic. In aqueous assay buffers (PBS/HEPES), they may precipitate, causing false negatives (if filtered) or false positives (light scattering in optical assays).

Validated Bioassay Workflow

1. Stock Preparation:

  • Dissolve compound in 100% DMSO to 10 mM.

  • Checkpoint B: Visual inspection for turbidity. Sonicate if necessary.

2. Serial Dilution (The "Intermediate Plate" Method):

  • Do not dilute directly from 100% DMSO into Assay Buffer.

  • Step 1: Dilute 10 mM stock into a "20x" intermediate plate using assay buffer containing 5% DMSO.

  • Step 2: Transfer from intermediate plate to final assay plate (Final DMSO < 1%).

3. Control System:

  • Positive Control: Known inhibitor (e.g., Staurosporine for kinases).

  • Negative Control: DMSO vehicle only.

  • Solubility Control: Measure OD600 of the compound in assay buffer without enzyme/cells to detect precipitation.

Visualization: Bioassay Validation Loop

BioassayFlow Stock DMSO Stock (10 mM) Check1 Solubility Check (Visual/OD600) Stock->Check1 Check1->Stock Fail (Sonicate) Dilution Intermediate Dilution (5% DMSO Buffer) Check1->Dilution Pass Assay Final Assay Well (<1% DMSO) Dilution->Assay Data Data Readout Assay->Data FalsePos Artifact: Precipitation Assay->FalsePos If Solubility Control Fails

Figure 2: Workflow for minimizing solubility-driven errors in bioassays.

References

  • Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of p-toluenesulfonylmethyl isocyanide to carbon-heteroatom double bonds. Tetrahedron Letters.[1] Link

  • Kulkarni, B. A., & Ganesan, A. (1999).[1] Solution-phase synthesis of 5-substituted-1,3-oxazoles. Tetrahedron Letters.[1] Link

  • Swellmeen, L. (2016).[2][3] 1,3-Oxazole derivatives: A review of biological activities as antipathogenic. Der Pharma Chemica.[2] Link

  • Zhang, H., et al. (2018). Recent advance in oxazole-based medicinal chemistry.[2][4][5][6][7][8] European Journal of Medicinal Chemistry.[8] Link

  • Wasserman, H. H., & Vinick, F. J. (1973).[7] The Robinson-Gabriel Synthesis of Oxazoles.[3][5][7][9][10] The Journal of Organic Chemistry. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.